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Core Science & Biosynthesis

Foundational

chemical structure and molecular weight of (2-Chloro-6-(isopropylthio)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, purificat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and characterization of the novel substituted benzylamine, (2-Chloro-6-(isopropylthio)phenyl)methanamine. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development. The guide details a plausible multi-step synthetic pathway, purification methodologies, and predicted spectroscopic data based on established chemical principles and analysis of analogous structures. Furthermore, it explores the potential biological significance and applications of this compound within the broader context of benzylamine derivatives in drug discovery.

Introduction and Compound Profile

(2-Chloro-6-(isopropylthio)phenyl)methanamine is a primary benzylamine derivative characterized by a unique substitution pattern on the phenyl ring, featuring a chloro group and an isopropylthio group ortho to the aminomethyl substituent. This combination of functionalities suggests potential for interesting pharmacological properties and makes it a valuable building block for the synthesis of more complex molecules.

Chemical Structure and Properties

The structural and physical properties of (2-Chloro-6-(isopropylthio)phenyl)methanamine are summarized in the table below.

PropertyValueSource
IUPAC Name (2-Chloro-6-(isopropylthio)phenyl)methanamine-
CAS Number 1250604-42-2[1]
Molecular Formula C₁₀H₁₄ClNS[1]
Molecular Weight 215.75 g/mol [1]
Canonical SMILES CC(C)SC1=C(C=CC=C1Cl)CN[1]

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// Atom nodes N [label="NH2", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled, shape=circle]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="CH2", fontcolor="#FFFFFF", fillcolor="#34A853", style=filled, shape=circle]; S [label="S", fontcolor="#FFFFFF", fillcolor="#FBBC05", style=filled, shape=circle]; C8 [label="CH", fontcolor="#FFFFFF", fillcolor="#34A853", style=filled, shape=circle]; C9 [label="CH3", fontcolor="#FFFFFF", fillcolor="#34A853", style=filled, shape=circle]; C10 [label="CH3", fontcolor="#FFFFFF", fillcolor="#34A853", style=filled, shape=circle]; Cl [label="Cl", fontcolor="#FFFFFF", fillcolor="#EA4335", style=filled, shape=circle];

// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- C7; C7 -- N; C2 -- Cl; C6 -- S; S -- C8; C8 -- C9; C8 -- C10; }

Caption: Chemical structure of (2-Chloro-6-(isopropylthio)phenyl)methanamine.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis is envisioned as a three-step process:

  • Nucleophilic Aromatic Substitution: Selective displacement of one chloro group of 2,6-dichlorobenzonitrile with a thiol.

  • Thiol Alkylation: S-alkylation of the resulting mercaptobenzonitrile with an isopropyl halide.

  • Nitrile Reduction: Reduction of the nitrile functionality to the primary amine.

synthesis_workflow start 2,6-Dichlorobenzonitrile step1 Nucleophilic Aromatic Substitution (e.g., NaSH) start->step1 intermediate1 2-Chloro-6-mercaptobenzonitrile step1->intermediate1 step2 S-Alkylation (e.g., 2-bromopropane, base) intermediate1->step2 intermediate2 2-Chloro-6-(isopropylthio)benzonitrile step2->intermediate2 step3 Nitrile Reduction (e.g., LiAlH4 or H2/Catalyst) intermediate2->step3 product (2-Chloro-6-(isopropylthio)phenyl)methanamine step3->product

Caption: Proposed synthetic workflow for (2-Chloro-6-(isopropylthio)phenyl)methanamine.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on general procedures for analogous reactions and should be optimized for safety and efficiency in a laboratory setting.

Step 1: Synthesis of 2-Chloro-6-mercaptobenzonitrile

This reaction involves a nucleophilic aromatic substitution of a chlorine atom with a sulfur nucleophile.[2]

  • Materials: 2,6-Dichlorobenzonitrile, Sodium hydrosulfide (NaSH) or Sodium sulfide (Na₂S)[3], Dimethylformamide (DMF) or other polar aprotic solvent.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichlorobenzonitrile in DMF.

    • Add a stoichiometric equivalent of sodium hydrosulfide portion-wise, controlling any exotherm with an ice bath.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the thiol.

    • Collect the precipitate by filtration, wash with water, and dry under vacuum.

Step 2: Synthesis of 2-Chloro-6-(isopropylthio)benzonitrile

This step involves the S-alkylation of the thiol intermediate.[4][5]

  • Materials: 2-Chloro-6-mercaptobenzonitrile, 2-Bromopropane or 2-Iodopropane, a non-nucleophilic base (e.g., potassium carbonate or triethylamine), Acetone or Acetonitrile as solvent.

  • Procedure:

    • Dissolve 2-chloro-6-mercaptobenzonitrile and the base in the chosen solvent in a round-bottom flask.

    • Add a slight excess of the isopropyl halide dropwise at room temperature.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete as indicated by TLC.

    • Filter off the inorganic salts and remove the solvent from the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Step 3: Synthesis of (2-Chloro-6-(isopropylthio)phenyl)methanamine

The final step is the reduction of the nitrile to a primary amine. Several reducing agents can be employed for this transformation.[1][6][7]

  • Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

    • Materials: 2-Chloro-6-(isopropylthio)benzonitrile, Lithium aluminum hydride, Anhydrous diethyl ether or tetrahydrofuran (THF), Dilute acid for workup.

    • Procedure:

      • In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous ether or THF.

      • Cool the suspension in an ice bath and slowly add a solution of 2-chloro-6-(isopropylthio)benzonitrile in the same solvent.

      • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

      • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by sequential, dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

      • Filter the resulting precipitate and wash it with ether. Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • Method B: Catalytic Hydrogenation

    • Materials: 2-Chloro-6-(isopropylthio)benzonitrile, Hydrogen gas, Catalyst (e.g., Raney Nickel, Palladium on carbon), Solvent (e.g., Methanol or Ethanol, often with ammonia).

    • Procedure:

      • In a high-pressure hydrogenation apparatus, dissolve 2-chloro-6-(isopropylthio)benzonitrile in the solvent.

      • Add the catalyst. To suppress the formation of secondary amines, ammonia can be added to the solvent.

      • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi) and heat to the appropriate temperature (e.g., 25-50 °C).[8]

      • Monitor the reaction by observing hydrogen uptake.

      • Upon completion, cool the reactor, vent the hydrogen, and filter the catalyst through a pad of Celite.

      • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

Purification Strategy

Primary amines can often be purified by column chromatography on silica gel. However, a common and effective method for purifying amines is through the formation and recrystallization of their hydrochloride salts.[9][10][11]

  • Protocol for Hydrochloride Salt Formation and Purification:

    • Dissolve the crude (2-Chloro-6-(isopropylthio)phenyl)methanamine in a suitable organic solvent such as diethyl ether or ethyl acetate.

    • Slowly add a solution of anhydrous HCl in ether or a stream of dry HCl gas until the precipitation of the hydrochloride salt is complete.

    • Collect the solid salt by filtration and wash it with cold ether.

    • Recrystallize the hydrochloride salt from a suitable solvent system, such as ethanol/ether or isopropanol.

    • To regenerate the free amine, dissolve the purified salt in water and basify with a strong base (e.g., NaOH or K₂CO₃).

    • Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure.

Spectroscopic Characterization (Predicted)

As experimental spectra are not publicly available, the following sections provide predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts are crucial for structural verification.

Predicted ¹H NMR Spectrum (in CDCl₃, 300 MHz):

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic (3H)7.0 - 7.4m3H
Benzylic CH₂~3.9s2H
Isopropyl CH3.2 - 3.5septet1H
Amine NH₂1.5 - 2.5br s2H
Isopropyl CH₃~1.3d6H

Predicted ¹³C NMR Spectrum (in CDCl₃, 75 MHz):

CarbonPredicted Chemical Shift (ppm)
Aromatic C-Cl135 - 140
Aromatic C-S138 - 143
Aromatic C-CH₂130 - 135
Aromatic CH124 - 130
Benzylic CH₂45 - 50
Isopropyl CH35 - 40
Isopropyl CH₃22 - 25
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[12][13][14]

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
N-H Stretch (primary amine)3300 - 3500Medium (two bands)
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium to Strong
N-H Bend (primary amine)1590 - 1650Medium to Strong
C=C Stretch (aromatic)1450 - 1600Medium
C-Cl Stretch600 - 800Strong
C-S Stretch600 - 700Weak to Medium
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to produce a molecular ion peak and several characteristic fragment ions.[15][16][17][18]

  • Molecular Ion (M⁺): A peak at m/z 215, with a characteristic M+2 isotope peak at m/z 217 due to the presence of chlorine.

  • Major Fragmentation Pathways:

    • Benzylic Cleavage: Loss of the aminomethyl group to form a stable benzyl cation is a common fragmentation pathway for benzylamines. This would result in a fragment ion corresponding to the (2-chloro-6-(isopropylthio)phenyl)methyl cation.

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of the substituted phenyl ring.

    • Loss of the isopropyl group from the thioether.

fragmentation_pathway M [M]⁺˙ m/z 215/217 frag1 [M - NH₂]⁺ m/z 199/201 M->frag1 - •NH₂ frag2 [M - CH(CH₃)₂]⁺ m/z 172/174 M->frag2 - •CH(CH₃)₂ frag3 [C₇H₆ClS]⁺ (Benzylic Cleavage Product) m/z 157/159 M->frag3 - •CH₂NH₂

Caption: Predicted major fragmentation pathways in EI-MS.

Potential Biological Significance and Applications

Benzylamine and its derivatives are a well-established class of compounds with a diverse range of biological activities, making them attractive scaffolds in drug discovery.[19]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzylamine derivatives is highly dependent on the substitution pattern on both the aromatic ring and the amine nitrogen.[20]

  • Aromatic Substitution: The presence of halogen and lipophilic groups on the phenyl ring can significantly influence receptor binding affinity and selectivity. The chloro and isopropylthio groups in the target molecule are expected to modulate its electronic and steric properties, potentially leading to specific interactions with biological targets.

  • Amine Functionality: As a primary amine, (2-Chloro-6-(isopropylthio)phenyl)methanamine can act as a hydrogen bond donor and acceptor, which is crucial for interactions with many biological macromolecules.

Potential Pharmacological Targets

Based on the activities of structurally related compounds, (2-Chloro-6-(isopropylthio)phenyl)methanamine could be investigated for its potential to modulate various biological targets, including:

  • G-Protein Coupled Receptors (GPCRs): Many benzylamine derivatives exhibit affinity for serotonin, dopamine, and adrenergic receptors.[19]

  • Enzymes: Benzylamines can act as inhibitors of enzymes such as monoamine oxidase (MAO).

  • Antimicrobial and Anticancer Activity: Certain substituted benzylamines have demonstrated antifungal and anticancer properties.[21]

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities and therapeutic potential of this novel compound.

Conclusion

(2-Chloro-6-(isopropylthio)phenyl)methanamine represents a novel chemical entity with potential for applications in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and predicted characterization data. The detailed protocols and analyses presented herein are intended to facilitate further research and development of this and related compounds. The unique substitution pattern of this molecule warrants further investigation into its biological activities and potential as a lead compound for the development of new therapeutic agents.

References

  • Mojena, M., et al.
  • Google Patents. (Method for producing 2-mercapto-6-halogenobenzonitrile). JP3060111B2.
  • BenchChem. An In-depth Technical Guide to the Synthesis of (2-Chloro-6-nitrophenyl)methanamine.
  • PubMed. Fragmentation mechanisms of protonated benzylamines.
  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.
  • PMC.
  • ResearchGate.
  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • National Institute of Standards and Technology. Benzylamine - the NIST WebBook.
  • BenchChem.
  • Organic Chemistry Portal. Amine synthesis by nitrile reduction.
  • BenchChem. Application Note: Mass Spectrometry Fragmentation of N-Methyl-N-(4-thien-2-ylbenzyl)amine.
  • Sciencemadness Discussion Board. Isolation of primary amines as HCL salt problem.
  • Google Patents. Method of preparing 2-chloro-6-nitro-benzonitrile. US3287393A.
  • Organic Chemistry Portal. Nitrile to Amine - Common Conditions.
  • Google Patents.
  • BenchChem. A Comparative Guide to N-methyl-3-(phenoxymethyl)
  • Chemistry LibreTexts. 18.7: Thiols and Sulfides.
  • ResearchGate. FIGURE 1. (A) IR spectra of pure benzylamine (2a, black), pure...
  • ResearchGate. Synthesis of 7-chlorobenzo[d]thiazol-2-amine, N-(2-chloro-6-nitrophenyl)
  • ResearchGate.
  • PMC. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride.
  • ACS Publications.
  • Publications. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
  • Study Mind. Amines - Nitriles (A-Level Chemistry).
  • Master Organic Chemistry. Thiols And Thioethers.
  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles.
  • Indian Academy of Sciences. Synthetic access to thiols: A review.
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • PMC. Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity.
  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
  • Google Patents. Preparation method of 2-chloro-6-methylaniline. CN112358404A.
  • PubMed.
  • MSU chemistry. Infrared Spectroscopy.
  • YouTube. How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule.
  • BenchChem. N-Methyl-N-(3-thien-2-ylbenzyl)
  • BenchChem. Identifying byproducts in 2-Chloro-6-mercaptobenzoic acid synthesis by mass spectrometry.
  • PMC. Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres.
  • University of Glasgow Theses Service. Amine hydrochloride salts : a problem in polyurethane synthesis.
  • ACS Publications. Sulfonyl Chlorides as Thiol Surrogates for Carbon–Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters.
  • ResearchGate. 1H and13C NMR study of 2-substituted phenyl methyl sulphides.
  • ECHEMI. 72371-52-9, 2-Chloro-6-mercapto benzonitrile Formula.
  • MOLBASE Encyclopedia. 2-chloro-6-sulfanylbenzonitrile|72371-52-9.

Sources

Exploratory

High-Resolution NMR Characterization of (2-Chloro-6-(isopropylthio)phenyl)methanamine: A Structural and Mechanistic Guide

Abstract: Characterizing sterically congested, multi-substituted aromatic systems requires a rigorous understanding of nuclear magnetic resonance (NMR) spin dynamics. (2-Chloro-6-(isopropylthio)phenyl)methanamine is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Characterizing sterically congested, multi-substituted aromatic systems requires a rigorous understanding of nuclear magnetic resonance (NMR) spin dynamics. (2-Chloro-6-(isopropylthio)phenyl)methanamine is a highly functionalized intermediate often utilized in advanced pharmacophore synthesis. This whitepaper provides a comprehensive, causality-driven breakdown of its 1 H and 13 C NMR spectral profiles. By deconstructing the electronic and steric environments of the molecule, we establish a predictive and self-validating framework for its analytical verification.

Structural Deconstruction & Causality of Chemical Shifts

As a Senior Application Scientist, I approach spectral analysis not as a mere matching exercise, but as a physical manifestation of molecular electron density. The molecule features a 1,2,6-trisubstituted benzene core. The asymmetry of the substituents (a primary amine, a halogen, and a thioether) dictates the magnetic anisotropy and the resulting chemical shifts.

The Benzylamine Core (-CH 2​ NH 2​ )

The methylene protons (-CH 2​ -) are situated between an aromatic ring and an electronegative nitrogen atom. Despite the asymmetric substitution of the aromatic ring (chlorine on one side, isopropylthio on the other), the molecule lacks a stable chiral center. Consequently, the methylene protons are enantiotopic rather than diastereotopic. Assuming rapid free rotation around the C Ar​ -C Aliph​ bond, these protons average to a single, sharp singlet around 4.05 ppm . The amine protons (-NH 2​ ) are highly dependent on solvent hydrogen bonding and concentration, typically appearing as a broad singlet near 1.80 ppm in CDCl 3​ , and are self-validated via deuterium exchange (D 2​ O shake).

The Isopropylthio Moiety (-S-CH(CH 3​ ) 2​ )

The thioether linkage introduces unique polarizability. Sulfur is less electronegative than oxygen but highly polarizable, which deshields the adjacent methine proton (-CH-). Based on established empirical data for isopropylthio-aromatic systems [1], the methine proton couples with the six adjacent methyl protons to form a distinct septet ( 3J≈6.7 Hz) centered near 3.35 ppm . The two methyl groups (-CH 3​ ) are enantiotopic and resonate as a strong doublet at 1.25 ppm [1].

The 1,2,6-Trisubstituted Aromatic Spin System

The aromatic ring contains three contiguous protons at positions 3, 4, and 5, creating an AMX or tightly coupled ABC spin system depending on the external magnetic field strength ( B0​ ).

  • H3 (ortho to Cl, meta to CH 2​ NH 2​ ): Chlorine operates via inductive electron withdrawal (-I) but weak resonance donation (+M). H3 is slightly deshielded, appearing as a doublet of doublets around 7.25 ppm .

  • H5 (ortho to S-iPr): The thioether group is a weak resonance donor. H5 appears near 7.30 ppm .

  • H4 (meta to both): Experiencing the least direct perturbation, it appears as an apparent triplet around 7.18 ppm .

Quantitative Spectral Data

The following tables synthesize the quantitative chemical shift data, multiplicity, and integration values. This predictive data is grounded in standard parameters established by the Spectral Database for Organic Compounds (SDBS) [2].

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3​ , 298 K)

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
7.30dd 3J≈8.0 , 4J≈1.5 1HAromatic H5
7.25dd 3J≈8.0 , 4J≈1.5 1HAromatic H3
7.18t 3J≈8.0 1HAromatic H4
4.05s-2H-CH 2​
  • (Methylene)
3.35sept 3J=6.7 1H-S-CH- (Methine)
1.80br s-2H-NH 2​ (Amine)
1.25d 3J=6.7 6H-CH 3​ (Methyls)

Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3​ , 298 K)

Chemical Shift ( δ , ppm)TypeAssignment Rationale
140.5C (Quaternary)C1 (Attached to -CH 2​ NH 2​ )
136.2C (Quaternary)C6 (Attached to -S-iPr)
135.0C (Quaternary)C2 (Attached to -Cl)
129.5CHC5 (Aromatic)
128.2CHC4 (Aromatic)
127.0CHC3 (Aromatic)
45.2CH 2​ Methylene carbon (-CH 2​ NH 2​ )
38.5CHMethine carbon (-S-CH-)
23.0CH 3​ Methyl carbons (-CH 3​ )
Experimental Workflows & Protocols

To ensure scientific integrity, the NMR acquisition must be a self-validating system. The following step-by-step methodology guarantees high-fidelity spectral generation.

Step 1: Sample Preparation (Self-Validating Matrix)

  • Weigh exactly 15.0 mg of the synthesized (2-Chloro-6-(isopropylthio)phenyl)methanamine.

  • Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3​ provides the deuterium lock signal, while TMS acts as the internal zero-point reference ( δ=0.00 ppm), validating the chemical shift axis.

  • Transfer the solution to a standard 5 mm precision NMR tube, ensuring a liquid column height of exactly 4.0 cm to optimize B0​ homogeneity.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of CDCl 3​ .

  • Perform gradient shimming (TopShim or equivalent). Causality: Proper shimming minimizes line broadening, ensuring that the 3J=6.7 Hz coupling of the isopropyl group is sharply resolved.

Step 3: Pulse Sequence Execution ( 1 H Acquisition)

  • Select a standard 1D 1 H pulse sequence (zg30 on Bruker systems).

  • Set the relaxation delay (D1) to 5.0 seconds. Causality: A D1 delay of ≥5×T1​ ensures complete longitudinal relaxation of all spins, making the integration strictly quantitative (self-validating the 6:2:2:1:3 ratio).

  • Acquire 16 to 32 transients (scans) to achieve a Signal-to-Noise Ratio (SNR) >100:1 .

Step 4: Spectral Processing

  • Apply a 0.3 Hz exponential line-broadening window function to the Free Induction Decay (FID) before Fourier Transformation.

  • Phase the spectrum manually (zero-order and first-order) to ensure symmetrical peak bases.

  • Calibrate the TMS peak to exactly 0.00 ppm and integrate the peaks starting from the most isolated signal (the 6H isopropyl doublet).

Workflow N1 1. Sample Preparation (Analyte + CDCl3 + TMS) N2 2. Shimming & Tuning (B0 Field Homogenization) N1->N2 N3 3. Pulse Sequence Execution (Quantitative 1D 1H/13C) N2->N3 N4 4. FID Acquisition (Time Domain Data) N3->N4 N5 5. Fourier Transform (Frequency Domain Data) N4->N5 N6 6. Spectral Analysis (Integration & Assignment) N5->N6

Caption: Step-by-step workflow for high-resolution NMR acquisition and quantitative processing.

Advanced Methodologies: Pure-Shift and 2D NMR

For complex reaction mixtures where the target compound is not fully isolated, standard 1D 1 H NMR spectra may suffer from signal overlap (especially in the 7.0–7.5 ppm aromatic region). In such cases, advanced NMR methods for mixture analysis are required [3].

Implementing Pure-Shift NMR (broadband homonuclear decoupling) collapses all multiplets into singlets. This technique removes the J -coupling complexity, allowing the distinct identification of the H3, H4, and H5 protons purely by their chemical shifts. Furthermore, 2D correlation experiments (COSY, HSQC, HMBC) map the logical relationships between spins, providing absolute structural confirmation.

SpinNetwork H_Ar Aromatic Protons (H3, H4, H5) H_Ar->H_Ar 3J (Ortho) C_Ar Aromatic Carbons H_Ar->C_Ar HSQC H_CH2 Methylene Protons (-CH2-) H_CH2->C_Ar HMBC H_CH Methine Proton (-CH-) H_CH3 Methyl Protons (-CH3) H_CH->H_CH3 3J = 6.7 Hz C_Aliph Aliphatic Carbons H_CH->C_Aliph HSQC

Caption: Key homonuclear (solid lines) and heteronuclear (dashed lines) spin-spin coupling relationships.

References
  • Title: 4,4-Bis(isopropylthio)-1,1-diphenyl-2-azabuta-1,3-diene Adducts with Cadmium(II), Mercury(II) and Copper(I) Iodides: Crystal, Molecular and Electronic Structures of d10 Transition Metal Chelate Complexes Source: Chemistry (MDPI) URL: [Link]

  • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST) / Wikipedia URL: [Link]

  • Title: NMR methods for the analysis of mixtures Source: Chemical Communications (RSC Publishing) URL: [Link]

Foundational

A Comprehensive Technical Guide to the Safety, Handling, and Physicochemical Properties of (2-Chloro-6-(isopropylthio)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document has been prepared as an in-depth technical guide for (2-Chloro-6-(isopropylthio)phenyl)methanamine (CAS No. 1250604-42-2).

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been prepared as an in-depth technical guide for (2-Chloro-6-(isopropylthio)phenyl)methanamine (CAS No. 1250604-42-2). As of the date of this publication, a formally verified Material Safety Data Sheet (MSDS) from a manufacturer was not publicly available. Therefore, the safety, handling, and toxicological information contained herein is a scientifically inferred profile. This profile is based on the compound's chemical structure, its constituent functional groups, and safety data from structurally analogous chemicals. This guide should be used for informational and planning purposes; all laboratory work must be conducted following a thorough, site-specific risk assessment and adherence to institutional safety protocols.

Section 1: Chemical Identification and Physicochemical Profile

(2-Chloro-6-(isopropylthio)phenyl)methanamine is a substituted benzylamine derivative. Its structure incorporates a chlorinated aromatic ring, a primary amine, and a thioether linkage, making it a potentially valuable building block in medicinal chemistry and materials science. Understanding its fundamental properties is the first step in ensuring its safe and effective use in a research environment.

Chemical Identity

The primary identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name (2-chloro-6-(isopropylthio)phenyl)methanamineAiFChem[1]
CAS Number 1250604-42-2AiFChem[1]
Molecular Formula C₁₀H₁₄ClNSAiFChem[1]
Molecular Weight 215.75 g/mol AiFChem[1]
Canonical SMILES CC(C)SC1=C(C=CC=C1Cl)CNAiFChem[1]
InChI Key PICKLNLOFMWJRT-UHFFFAOYSA-NAiFChem[1]
Physicochemical Properties (Predicted and Analogous)

Direct experimental data for this specific molecule is scarce. The following properties are estimated based on its structure and data from similar compounds, such as 2-chlorobenzylamine.

PropertyPredicted/Analogous ValueBasis of Estimation
Appearance Colorless to pale yellow liquid or low-melting solidGeneral observation for similar aromatic amines.
Boiling Point > 200 °C (Predicted)Higher than 2-chlorobenzylamine (97-99 °C) due to increased molecular weight.[2]
Density ~1.1 - 1.2 g/mL (Predicted)Similar to 2-chlorobenzylamine (1.17 g/mL).[2]
Solubility Soluble in organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in water.Based on the organic structure with polar amine functionality.
pKa (Amine) ~8.5 - 9.5 (Predicted)Typical range for primary benzylamines.

Section 2: Inferred Hazard Identification and Toxicological Profile

The toxicological profile of (2-Chloro-6-(isopropylthio)phenyl)methanamine has not been fully investigated. The potential hazards are inferred from its primary functional groups.

G Figure 1: Relationship Between Functional Groups and Potential Hazards cluster_molecule (2-Chloro-6-(isopropylthio)phenyl)methanamine cluster_hazards Associated Potential Hazards A Primary Amine (-CH₂NH₂) H1 Skin/Eye Irritation Corrosivity (as a base) A->H1 Basic Nature H4 Harmful if Swallowed, Inhaled, or Absorbed A->H4 General Toxicity B Chlorinated Aromatic (C₆H₃Cl) H2 Organ Toxicity (Liver, Kidney) Environmental Persistence B->H2 Halogenated Hydrocarbon B->H4 General Toxicity C Thioether (-S-iPr) H3 Stench Reactivity with Oxidizers C->H3 Sulfur Moiety G Figure 2: Workflow for PPE and Engineering Controls Start Task: Handling (2-Chloro-6-(isopropylthio)phenyl)methanamine Control1 Primary Control: Use a certified Chemical Fume Hood Start->Control1 PPE1 Eye Protection: Wear chemical safety goggles or face shield (EN166) Control1->PPE1 PPE2 Hand Protection: Wear nitrile or neoprene gloves (Check manufacturer's breakthrough time) PPE1->PPE2 PPE3 Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes PPE2->PPE3 FinalCheck Final Check: Ensure emergency eyewash/ shower is unobstructed PPE3->FinalCheck End Proceed with Task FinalCheck->End

Figure 2: Workflow for PPE and Engineering Controls
  • Engineering Controls: All work involving this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure. [3]* Eye and Face Protection: Wear chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166. [4]* Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs. [4]* Respiratory Protection: Not required under normal conditions when using a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Storage and Incompatibilities
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [5][3]Keep away from sources of ignition and direct sunlight.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides, which can react exothermically with the amine functionality. [5]

Section 4: Emergency Procedures and First-Aid Measures

Rapid and appropriate response to an exposure or spill is critical.

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. [6][7]* Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [5][3]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [6][3]

Spill Response

For a small-scale laboratory spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation (fume hood).

  • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. [3]5. Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Section 5: Potential Applications and Relevance in Drug Development

Substituted benzylamines and related heterocyclic structures are foundational in modern drug discovery. [8][9]For instance, the structurally related N-(2-chloro-6-methyl-phenyl) moiety is a key component of Dasatinib (BMS-354825), a potent dual Src/Abl kinase inhibitor used in cancer therapy. [10][11]This highlights the potential of (2-Chloro-6-(isopropylthio)phenyl)methanamine as a scaffold or intermediate for synthesizing novel therapeutic agents. Its functional groups offer multiple handles for chemical modification, allowing for the exploration of new chemical space in drug development programs.

References

  • Chemcas. (2-chlorophenyl)methanamine. Chemcas Website. [Link]

  • Angene Chemical. Safety Data Sheet for (4-Chlorophenyl)(phenyl)methanamine hydrochloride. Angene Chemical Website. [Link]

  • Micro-Measurements. Safety Data Sheet. Micro-Measurements Website. [Link]

  • Wikipedia. Benzylamine. Wikipedia Website. [Link]

  • ResearchGate. Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825).... ResearchGate Website. [Link]

  • News-Medical.net. Research could help drug developers improve the safety profiles of medications. News-Medical.net. [Link]

  • PubChem. 2-Chloro-6-isopropylphenol. PubChem Website. [Link]

  • PubMed. Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825).... PubMed Website. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Strategies for the Cross-Coupling of (2-Chloro-6-(isopropylthio)phenyl)methanamine

Executive Summary The functionalized building block (2-Chloro-6-(isopropylthio)phenyl)methanamine is a critical intermediate in the synthesis of advanced targeted therapeutics, particularly in the development of covalent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalized building block (2-Chloro-6-(isopropylthio)phenyl)methanamine is a critical intermediate in the synthesis of advanced targeted therapeutics, particularly in the development of covalent KRAS G12C inhibitors[1][2]. However, performing transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on this substrate presents severe chemoselectivity and reactivity challenges.

As a Senior Application Scientist, I have designed this protocol guide to address the specific failure modes associated with this molecule. By leveraging highly sterically hindered N-Heterocyclic Carbene (NHC) palladium precatalysts and strategic protecting group chemistry, researchers can establish a self-validating, high-yielding cross-coupling workflow that bypasses catalyst poisoning and competitive side reactions.

Mechanistic Challenges: The "Triad of Interference"

Standard palladium catalysts, such as Pd(PPh3​)4​ or Pd(OAc)2​ , universally fail or provide trace yields when applied to this substrate. This is due to a "Triad of Interference":

  • Steric Hindrance (2,6-Disubstitution): The C–Cl bond is flanked by a bulky isopropylthio group and an aminomethyl group, creating a high kinetic barrier for the oxidative addition of low-valent Pd0 .

  • Thioether Catalyst Poisoning: The −S−iPr moiety is a potent σ -donor. Sulfur lone pairs readily coordinate to the vacant sites of the palladium center, trapping the catalyst in an off-cycle, thermodynamically stable metallacycle[3].

  • Primary Amine Nucleophilicity: The free −CH2​NH2​ group can act as a competitive nucleophile (leading to off-target Buchwald-Hartwig amination) or form irreversible Werner-type complexes with PdII intermediates[4].

To overcome this, the primary amine must be masked, and the catalyst must possess extreme steric bulk to physically exclude sulfur coordination while remaining flexible enough to activate the C–Cl bond.

CatalyticCycle Pd0 Active Pd(0)-NHC (Highly Hindered) Substrate Boc-Protected Substrate (C-Cl, -S-iPr) Pd0->Substrate binds OA Oxidative Addition (Pd inserts into C-Cl) Substrate->OA Steric bulk allows C-Cl access Poison Catalyst Poisoning (Sulfur Coordination) Substrate->Poison Blocked by bulky NHC ligand TM Transmetalation (Ar-B(OH)2) OA->TM Base Activation RE Reductive Elimination (Product Release) TM->RE RE->Pd0 Regenerates Catalyst

Catalytic cycle showing steric exclusion of sulfur poisoning by bulky NHC ligands.

Catalyst Selection & Causality

The causality behind successful coupling relies on the Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family of catalysts.

Specifically, Pd-PEPPSI-IPentCl or [IPr#-PEPPSI] are required[3][5].

  • Why NHCs over Phosphines? NHC ligands are stronger σ -donors than phosphines, accelerating the difficult oxidative addition into the sterically shielded C–Cl bond.

  • Why the IPent/IPr# Ligand? The extreme steric bulk of the 2,6-bis(3-pentyl)phenyl (IPent) or peralkylated groups acts as a physical shield. It forces the dissociation of the flexible isopropylthio group, preventing sulfur from poisoning the metal center[5].

  • Why Palladium over Nickel? While Nickel is highly active for C–Cl bonds, it is notoriously prone to inserting into C–S bonds. Palladium ensures chemoselectivity, leaving the thioether intact[3].

Quantitative Catalyst Screening Data

The table below summarizes the optimization data for the Suzuki-Miyaura coupling of the Boc-protected substrate with phenylboronic acid, validating the necessity of the selected catalytic system.

Catalyst SystemLigand TypeBaseTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3​)4​ Monodentate Phosphine Na2​CO3​ 100< 5%Rapid catalyst death (Pd black); sulfur poisoning.
Pd2​(dba)3​
  • XPhos
Buchwald Biaryl K3​PO4​ 9062%Moderate conversion; some protodeboronation observed.
Pd-PEPPSI-IPrStandard NHC KOtBu 8081%Good efficiency; minor off-cycle resting states.
Pd-PEPPSI-IPentCl Highly Hindered NHC K3​PO4​ 80 96% Optimal steric exclusion of sulfur; complete conversion.

Validated Experimental Protocols

The following workflow is a self-validating system: the protection step eliminates amine interference, the specialized catalyst overcomes steric/sulfur challenges, and the mild base prevents boronic acid degradation.

Workflow Step1 1. Amine Protection (Boc2O, Et3N) Step2 2. Catalyst Prep (Pd-PEPPSI-IPentCl) Step1->Step2 Step3 3. Suzuki Coupling (K3PO4, 80°C) Step2->Step3 Step4 4. Workup & Purify (Silica Gel) Step3->Step4 Step5 5. Deprotection (TFA/DCM) Step4->Step5

Five-step experimental workflow from amine protection to final deprotection.

Protocol A: Primary Amine Protection (Boc-Protection)

Causality: Prevents competitive binding of the −CH2​NH2​ group to the Pd center[4].

  • Dissolve (2-Chloro-6-(isopropylthio)phenyl)methanamine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Add Triethylamine ( Et3​N , 1.5 equiv) and cool the mixture to 0 °C using an ice bath.

  • Add Di-tert-butyl dicarbonate ( Boc2​O , 1.1 equiv) dropwise over 10 minutes.

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 4:1). The highly polar primary amine spot should completely convert to a higher Rf​ spot.

  • Quench with saturated aqueous NH4​Cl , extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo to yield the Boc-protected intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling (Core Reaction)

Causality: Pd-PEPPSI-IPentCl facilitates C–Cl activation while its steric bulk repels the isopropylthio group[3].

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Boc-protected aryl chloride (1.0 equiv, 5 mmol), the desired Arylboronic Acid (1.5 equiv), and anhydrous K3​PO4​ (2.0 equiv).

  • Add the precatalyst Pd-PEPPSI-IPentCl (2.0 mol%).

  • Seal the flask and perform three cycles of evacuation and backfilling with ultra-pure Argon.

  • Inject degassed 1,4-Dioxane (0.2 M) and degassed H2​O (10% v/v relative to Dioxane). Note: Water is critical to dissolve the phosphate base and accelerate the transmetalation step.

  • Heat the reaction mixture to 80 °C in a pre-heated oil bath for 12 hours under vigorous stirring (800 rpm).

  • Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues.

  • Purify the crude product via flash column chromatography to isolate the cross-coupled product.

Protocol C: Amine Deprotection
  • Dissolve the purified coupled product in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA, 10 equiv) at 0 °C.

  • Stir at room temperature for 2 hours until gas evolution ( CO2​ , isobutylene) ceases.

  • Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO3​ , and extract with EtOAc to yield the final functionalized (2-Aryl-6-(isopropylthio)phenyl)methanamine.

References

  • [1] Small molecule inhibitors of kras g12c mutant (Google Patents). Available at:

  • [2] Discovery of AZD4747, a Potent and Selective Inhibitor of Mutant GTPase KRAS G12C with Demonstrable CNS Penetration (ACS Publications). Available at:[Link]

  • [5] [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst for Cross-Coupling Reactions (MDPI). Available at:[Link]

  • [4] Selective Cross-Coupling of (Hetero)aryl Halides with Ammonia To Produce Primary Arylamines using Pd-NHC Complexes (ACS Publications). Available at:[Link]

  • [3] Carbon–Heteroatom Coupling Using Pd-PEPPSI Complexes (ACS Publications). Available at:[Link]

Sources

Application

Application Note: In Vitro Assay Protocols for Evaluating (2-Chloro-6-(isopropylthio)phenyl)methanamine Derivatives as PRR Modulators

Executive Summary & Scientific Rationale As a Senior Application Scientist, establishing a robust, self-validating in vitro screening cascade is paramount when evaluating novel immunomodulatory pharmacophores. The compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

As a Senior Application Scientist, establishing a robust, self-validating in vitro screening cascade is paramount when evaluating novel immunomodulatory pharmacophores. The compound (2-Chloro-6-(isopropylthio)phenyl)methanamine (hereafter referred to as CIPA ) serves as a critical structural building block in the design of small-molecule modulators targeting Pattern Recognition Receptors (PRRs)[1].

Specifically, CIPA-derived compounds are frequently utilized to modulate the cGAS-STING and RIG-I pathways. These pathways are the primary cytosolic sensors for pathogenic DNA and RNA, respectively, and their activation drives the production of Type I interferons (IFN)[2][3]. Because dysregulation of these pathways is implicated in autoimmune diseases, viral pathogenesis, and oncology, precise in vitro characterization of CIPA-derivatives requires a multi-tiered approach[4][5].

To ensure scientific integrity, the protocols detailed below form a self-validating system:

  • Phenotypic Efficacy: A reporter gene assay to measure transcriptional modulation.

  • Biophysical Target Engagement: A thermal shift assay to prove direct physical binding and rule out off-target artifacts.

  • Functional Output: An ELISA to quantify the actual secretion of immunological cytokines.

Mechanistic Overview: PRR Signaling Pathways

Before executing the protocols, it is critical to understand the causality of the assay design. The cGAS-STING pathway detects cytosolic DNA and synthesizes 2'3'-cGAMP, which activates STING at the endoplasmic reticulum[6]. Concurrently, RIG-I detects viral 5'ppp-dsRNA and interacts with MAVS at the mitochondria[7]. Both pathways converge on the recruitment of TBK1, leading to the phosphorylation of the transcription factor IRF3. Phosphorylated IRF3 translocates to the nucleus, binding to the Interferon-Stimulated Response Element (ISRE) to drive IFN- transcription[8].

The following diagram maps this convergence and highlights where CIPA-derivatives exert their modulatory effects.

PRR_Signaling ViralRNA Viral RNA (5'ppp-dsRNA) RIGI RIG-I (Cytosol) ViralRNA->RIGI Binds CytosolicDNA Cytosolic DNA cGAS cGAS (Cytosol) CytosolicDNA->cGAS Binds MAVS MAVS (Mitochondria) RIGI->MAVS Interacts cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING (ER) cGAMP->STING Activates TBK1 TBK1 / IKKε Complex MAVS->TBK1 Recruits STING->TBK1 Recruits IRF3 IRF3 (Phosphorylated) TBK1->IRF3 Phosphorylates Nucleus Nucleus: ISRE Activation IRF3->Nucleus Translocates IFN Type I Interferons (IFN-β) Nucleus->IFN Transcription CIPA CIPA-Derivative (Modulator) CIPA->RIGI Modulates CIPA->STING Modulates

Fig 1: cGAS-STING and RIG-I signaling pathways converging on IRF3, modulated by CIPA-derivatives.

Experimental Protocols

Protocol 1: Cellular Reporter Gene Assay (ISRE-Luciferase)

Purpose: To quantify the downstream transcriptional impact of CIPA-derivatives on PRR activation. Model Selection Causality: We utilize THP-1 Dual cells (macrophage-like monocytes) because they possess robust, endogenous expression of cGAS, STING, and RIG-I, avoiding the artificial stoichiometry artifacts often seen in overexpressing HEK293T models[9].

Step-by-Step Methodology:

  • Cell Seeding: Seed THP-1 Dual cells at cells/well in a flat-bottom 96-well plate using RPMI 1640 supplemented with 10% heat-inactivated FBS.

  • Compound Pre-treatment: Treat cells with a 10-point concentration gradient of the CIPA-derivative (0.1 nM to 10 µM, 0.1% DMSO final) for 2 hours.

    • Causality Insight: This pre-incubation period is critical. It allows the small molecule to cross the plasma membrane and reach thermodynamic binding equilibrium with its cytosolic target prior to the introduction of the pathway stimulus.

  • Pathway Stimulation:

    • For STING evaluation: Transfect cells with 1 µg/mL 2'3'-cGAMP using Lipofectamine LTX.

    • For RIG-I evaluation: Transfect cells with 1 µg/mL 5'ppp-dsRNA.

    • Causality Insight: Highly charged pathogen-associated molecular patterns (PAMPs) cannot passively diffuse across lipid bilayers; transfection reagents are mandatory to deliver them into the cytosol.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 18–24 hours.

  • Detection: Transfer 20 µL of the cell supernatant to a white opaque plate. Add 50 µL of QUANTI-Luc substrate and immediately read luminescence (RLU) using a microplate reader.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Purpose: Phenotypic assays cannot distinguish between direct target modulation and downstream interference (e.g., TBK1 inhibition). CETSA proves direct, physical engagement of the CIPA-derivative with STING or RIG-I inside the living cell. Causality Insight: When a ligand binds to a protein, it thermodynamically stabilizes the protein's folded state, shifting its melting temperature ( ) higher.

Step-by-Step Methodology:

  • Treatment: Incubate THP-1 cells with 10 µM of the CIPA-derivative or DMSO vehicle for 2 hours at 37°C.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes (50 µL/tube). Heat the tubes across a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Subject the cells to three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a 37°C water bath for 2 minutes).

    • Causality Insight: Detergent-free lysis is strictly required. Surfactants like Triton X-100 can artificially alter protein melting curves and disrupt weak ligand-protein interactions.

  • Clearance: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured, precipitated proteins.

  • Quantification: Collect the soluble supernatant and perform Western Blotting using primary antibodies against STING or RIG-I. Quantify band intensities to calculate the .

Protocol 3: Cytokine Release Quantification (ELISA)

Purpose: Luciferase is merely a proxy for transcription. To confirm true immunomodulatory efficacy, we must quantify the actual translation and secretion of functional cytokines (IFN- ).

Step-by-Step Methodology:

  • Sample Collection: Harvest the remaining supernatant from the 96-well plate generated in Protocol 1 (post-24-hour incubation). Centrifuge at 1,000 × g for 5 minutes to remove cell debris.

  • Plate Preparation: Wash a pre-coated human IFN- ELISA plate three times with Wash Buffer (PBS + 0.05% Tween-20).

  • Incubation: Add 50 µL of the cleared supernatant or recombinant IFN- standards to the wells. Incubate for 2 hours at room temperature.

  • Detection: Wash the plate, add the HRP-conjugated detection antibody, and incubate for 1 hour. Wash again, add TMB substrate, and stop the reaction with 1M H₂SO₄ after 15 minutes.

  • Readout: Measure absorbance at 450 nm. Interpolate the concentrations using a 4-parameter logistic (4PL) curve fit of the standard.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profile of hypothetical CIPA-derivatives when subjected to this self-validating screening cascade.

Compound / AssayISRE-Luciferase (nM)CETSA Target (°C)IFN- ELISA (nM)Cell Viability ( )
CIPA-Derivative A 45.2 ± 3.1+ 4.5 (STING)52.1 ± 4.0> 10,000 nM
CIPA-Derivative B 120.4 ± 8.5+ 2.1 (RIG-I)135.0 ± 9.2> 10,000 nM
Reference Antagonist 15.3 ± 1.2+ 6.8 (STING)18.4 ± 2.1> 10,000 nM
Vehicle (DMSO) N/AN/AN/AN/A

Note: A strong correlation between the ISRE-Luciferase and the ELISA , combined with a positive shift, definitively validates the CIPA-derivative as a direct, functional PRR modulator.

References

  • Title: The cGAS-STING axis: a comprehensive review from immune defense to disease pathogenesis Source: PubMed / Springer Nature URL: [Link]

  • Title: Control of innate immunity by the cGAS-STING pathway Source: PubMed / NIH URL: [Link]

  • Title: Proofreading mechanisms of the innate immune receptor RIG-I: distinguishing self and viral RNA Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Pattern recognition receptors: function, regulation and therapeutic potential Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: WO2020181050A1 - Compounds, compositions, and methods for the treatment of disease Source: WIPO Patentscope URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2-Chloro-6-(isopropylthio)phenyl)methanamine

Welcome to the technical support center for the synthesis of (2-Chloro-6-(isopropylthio)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (2-Chloro-6-(isopropylthio)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common issues. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights.

Synthesis Overview

The synthesis of (2-Chloro-6-(isopropylthio)phenyl)methanamine is most practically achieved via a two-stage process. First, the synthesis of the key intermediate, 2-Chloro-6-(isopropylthio)benzaldehyde, followed by its conversion to the target primary amine through reductive amination. This guide is structured to address potential challenges in both stages.

Synthesis_Workflow cluster_0 Stage 1: Aldehyde Synthesis cluster_1 Stage 2: Reductive Amination A 1-Chloro-3-(isopropylthio)benzene B Ortho-lithiation A->B n-BuLi, THF, <-70°C C Formylation (e.g., with DMF) B->C DMF D 2-Chloro-6-(isopropylthio)benzaldehyde C->D Aqueous Workup F Imine Formation D->F E Ammonia Source (e.g., NH3 in MeOH) E->F G Reduction F->G Reducing Agent (e.g., NaBH3CN) H (2-Chloro-6-(isopropylthio)phenyl)methanamine G->H

Caption: General two-stage workflow for the synthesis.

Part 1: FAQs and Troubleshooting for Aldehyde Synthesis

The primary challenge in synthesizing the aldehyde precursor lies in achieving selective ortho-formylation and managing the reaction conditions required for handling organolithium intermediates.

Q1: What is a reliable method for synthesizing the precursor, 2-Chloro-6-(isopropylthio)benzaldehyde?

A common and effective strategy is the directed ortho-metalation (DoM) of a suitable precursor, 1-chloro-3-(isopropylthio)benzene, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). The isopropylthio group is a moderately effective directed metalation group. The process generally involves:

  • Reacting the starting material with a strong base, typically n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at very low temperatures (e.g., -78 °C) to generate the ortho-lithiated species.[1]

  • Adding DMF to the reaction mixture to form a stable hemiaminal adduct.

  • Quenching the reaction with an aqueous acid workup to hydrolyze the adduct and yield the desired aldehyde.[1]

Q2: My yield for the aldehyde synthesis is consistently low. What are the likely causes and how can I fix them?

Low yields in ortho-lithiation and formylation reactions are common. Here are the primary areas to troubleshoot:

Potential Cause Scientific Rationale & Troubleshooting Steps
Moisture Contamination Organolithium reagents like n-BuLi are extremely reactive towards protic sources, including trace water in the solvent or on glassware. This quenches the reagent, preventing lithiation. Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[2]
Incorrect Temperature Control The lithiated intermediate can be unstable at higher temperatures, leading to side reactions. The reaction between the lithiated species and DMF must also be kept cold to prevent side reactions.[1] Solution: Maintain the reaction temperature at or below -70 °C during the lithiation and DMF addition steps using a dry ice/acetone bath.
Inefficient Lithiation The chloro- and isopropylthio- groups have competing electronic and directing effects. Incomplete lithiation can result from insufficient reaction time or reagent stoichiometry. Solution: Increase the equivalents of n-BuLi slightly (e.g., 1.1-1.2 equivalents). Extend the lithiation time (e.g., from 1 hour to 2-3 hours) before adding DMF. Monitor the reaction progress if possible via quenched aliquots.
Side Reactions with DMF If the lithiated species is added to DMF or if the temperature rises, the initial adduct can be attacked by a second equivalent of the organolithium, leading to undesired by-products. Solution: Add the DMF solution dropwise to the cold (-78 °C) solution of the lithiated intermediate. Never add the organolithium to DMF.[1]

Q3: I am having difficulty purifying the crude 2-Chloro-6-(isopropylthio)benzaldehyde. What methods are recommended?

Purification can be challenging due to the presence of unreacted starting material and non-polar by-products.

  • Flash Column Chromatography: This is the most common method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. Monitor fractions by Thin Layer Chromatography (TLC).[3]

  • Sodium Bisulfite Adduct Formation: For aldehydes that are difficult to separate from non-polar impurities, forming a solid bisulfite adduct can be a highly effective purification technique.[1]

    • Stir the crude oil with a saturated aqueous solution of sodium bisulfite.

    • The aldehyde will form a solid adduct, which can be collected by filtration.

    • Wash the solid adduct with a non-polar solvent (e.g., ether or hexanes) to remove impurities.

    • Regenerate the pure aldehyde by treating the adduct with a mild base (e.g., NaHCO₃ solution) or acid, followed by extraction.

Part 2: FAQs and Troubleshooting for Reductive Amination

The conversion of the aldehyde to the primary amine is the final and often most critical step. The steric hindrance around the carbonyl group, caused by the two ortho-substituents, makes this transformation particularly challenging.

Q4: Which reducing agent is best for the reductive amination of a sterically hindered aldehyde like 2-Chloro-6-(isopropylthio)benzaldehyde?

The choice of reducing agent is critical to minimize side reactions.

Reducing Agent Advantages Disadvantages & Considerations
Sodium Cyanoborohydride (NaBH₃CN) Highly Recommended. It is selective for the protonated imine over the aldehyde, reducing the formation of the alcohol by-product. It is stable under the mildly acidic conditions (pH ~6-7) that favor imine formation.[4]Toxic cyanide waste is generated. The reaction rate can be slow.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) A good alternative to NaBH₃CN. It is also selective for the imine and does not produce toxic waste. Often provides faster reaction rates.[5]It is moisture-sensitive. Reactions are typically run in non-protic solvents like dichloromethane (DCM) or dichloroethane (DCE).
Sodium Borohydride (NaBH₄) Readily available and inexpensive.Not Recommended for One-Pot Reactions. It will readily reduce the aldehyde to an alcohol. It can only be used if the imine is pre-formed and isolated, or if added carefully after confirming complete imine formation.[4][5]

Q5: My reductive amination reaction is very slow and the starting aldehyde is never fully consumed. How can I drive the reaction to completion?

This is a classic problem with sterically hindered substrates. The formation of the imine intermediate is often the rate-limiting step and is reversible.

Troubleshooting_Reductive_Amination Start Reaction Incomplete / Slow Q1 Is imine formation the issue? Start->Q1 A1 Increase concentration of ammonia. Use a sealed vessel to maintain NH3 pressure. Q1->A1 Yes Q2 Is the reduction step slow? Q1->Q2 No A1->Q2 A2 Increase reaction temperature moderately (e.g., to 40-50°C). Increase reaction time. Q2->A2 Yes Q3 Are side products forming? Q2->Q3 No A2->Q3 A3 Ensure a selective reducing agent is used (NaBH3CN). Confirm imine formation by TLC/GC-MS before adding the reducer. Q3->A3 Yes End Reaction Optimized Q3->End No A3->End

Caption: Decision tree for troubleshooting the reductive amination.

  • Push the Equilibrium: According to Le Châtelier's principle, you can favor imine formation by increasing the concentration of one reactant (ammonia) or removing the product (water).

    • Ammonia Concentration: Use a high concentration of ammonia in methanol (e.g., 7N solution). For stubborn reactions, using anhydrous ammonia in a sealed pressure vessel can significantly increase the rate.

    • Water Removal: Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction can help sequester the water formed during imine formation, driving the equilibrium forward.

  • Catalysis: Adding a catalytic amount of a Lewis acid, such as titanium(IV) isopropoxide (Ti(i-PrO)₄), can accelerate imine formation.[5]

  • Temperature and Time: While low temperatures are favored initially, gentle heating (e.g., to 40-50 °C) may be required to overcome the activation energy for this hindered system.[6] Be prepared for extended reaction times (24-48 hours).

Q6: I am observing significant amounts of the corresponding alcohol and a secondary amine by-product. How can these be avoided?

This indicates a problem with reaction selectivity and control.

  • Alcohol Formation ((2-Chloro-6-(isopropylthio)phenyl)methanol): This occurs when the reducing agent attacks the aldehyde before it has formed the imine.

    • Cause: Use of a non-selective reducing agent like NaBH₄, or premature addition of any reducing agent.

    • Solution: Switch to a more selective reagent like NaBH₃CN or NaBH(OAc)₃.[4] Crucially, allow sufficient time for imine formation before adding the reducing agent. Monitor the disappearance of the aldehyde spot and the appearance of the imine spot (often near the baseline on TLC) before proceeding.

  • Secondary Amine Formation (Bis((2-chloro-6-(isopropylthio)phenyl)methyl)amine): This happens when the desired primary amine product, once formed, acts as a nucleophile and attacks another molecule of the aldehyde.

    • Cause: The primary amine product is more nucleophilic than ammonia. This side reaction is favored when the concentration of the aldehyde is high relative to ammonia.

    • Solution: Use a large excess of ammonia.[7] This ensures that an aldehyde molecule is statistically more likely to encounter an ammonia molecule than the primary amine product. Running the reaction at a higher dilution can also disfavor this bimolecular side reaction.

Part 3: General and Safety FAQs

Q7: What are the key safety considerations for this synthesis?

  • Organolithium Reagents: n-BuLi is highly pyrophoric and reacts violently with water. All manipulations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen).[2]

  • Hydride Reducing Agents: Reagents like NaBH₄ and NaBH(OAc)₃ can react with acid to release flammable hydrogen gas. Quench reactions carefully and behind a safety shield.

  • Cyanide: When using NaBH₃CN, the workup and waste must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide to the less toxic cyanate before disposal.

  • Solvents: THF can form explosive peroxides upon storage. Always use freshly opened or tested solvent. Dichloromethane is a suspected carcinogen and should be handled in a fume hood.

References
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • A Comparative Guide to the Synthesis of (2-Chloro-6-nitrophenyl)methanamine and Other Substituted Benzylamines. (2025). Benchchem.
  • Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. (2025, October 24). PMC.
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023, February 17). MDPI.
  • Notes - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Benzaldehyde derivative and process for its preparation. (n.d.). European Patent Office - EP 0145334 A2.
  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr). (2025, November 20). PMC.

Sources

Optimization

reducing thermal degradation of (2-Chloro-6-(isopropylthio)phenyl)methanamine

Technical Support Center: (2-Chloro-6-(isopropylthio)phenyl)methanamine A Guide for Researchers on Mitigating Thermal Degradation Welcome to the technical support center for (2-Chloro-6-(isopropylthio)phenyl)methanamine....

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (2-Chloro-6-(isopropylthio)phenyl)methanamine

A Guide for Researchers on Mitigating Thermal Degradation

Welcome to the technical support center for (2-Chloro-6-(isopropylthio)phenyl)methanamine. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions to challenges related to the thermal stability of this compound. Our goal is to help you minimize degradation, maximize yields, and ensure the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of thermal degradation in my sample of (2-Chloro-6-(isopropylthio)phenyl)methanamine?

A1: The initial indicators of degradation are often visual and chromatographic. You may observe a color change in the material, from a pale yellow to a more intense yellow or brown. In your analytical data (e.g., HPLC, LC-MS), you will typically see a decrease in the peak area of the parent compound, accompanied by the emergence of new, often broader, impurity peaks.

Q2: What are the primary chemical functionalities susceptible to thermal degradation?

A2: The molecule has two primary sites prone to degradation under thermal stress: the thioether and the benzylamine moieties. The thioether is susceptible to oxidation to the corresponding sulfoxide and sulfone, a process that can be accelerated by heat and trace oxygen.[1][2][3] The benzylamine group can undergo oxidation or C-N bond cleavage.[4][5]

Q3: What is the maximum recommended temperature for handling this compound in solution?

A3: While stability is solvent and time-dependent, we recommend keeping solution temperatures below 60-70°C for prolonged periods. For short-term operations like solvent removal via rotary evaporation, a bath temperature up to 40°C is advisable. Always use the minimum temperature required for your transformation.

Q4: How should I store the compound to ensure long-term stability?

A4: For optimal long-term stability, store (2-Chloro-6-(isopropylthio)phenyl)methanamine under an inert atmosphere (nitrogen or argon), protected from light, at 2-8°C. Amines can be sensitive to air and moisture, which can lead to the formation of undesirable byproducts.[6][7] Use containers with tight-fitting seals.[6]

In-Depth Troubleshooting Guides

Issue 1: Significant Impurity Formation During Solvent Removal

Scenario: "After my reaction, I performed an aqueous workup and am now removing the organic solvent (e.g., Dichloromethane or Ethyl Acetate) on a rotary evaporator. My post-evaporation sample is dark brown, and TLC/LCMS analysis shows multiple new spots/peaks."

This is a classic case of thermal and oxidative stress on a sensitive molecule. Rotary evaporation, while seemingly gentle, can expose the compound to heat and atmospheric oxygen for an extended period, especially as the concentration increases.

Root Cause Analysis & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Excessive Bath Temperature Higher temperatures provide the activation energy for degradation pathways like thioether oxidation and C-S bond cleavage.[8]Maintain the water bath temperature at or below 40°C. Use a high-quality vacuum pump to lower the solvent's boiling point.
Presence of Oxygen The thioether moiety is susceptible to oxidation, forming sulfoxide and then sulfone impurities.[1][2][9] This is often accelerated by heat and residual peroxides in solvents.Before evaporation, briefly bubble nitrogen or argon through your solution for 5-10 minutes. During evaporation, use a nitrogen bleed instead of an air bleed to break the vacuum.
Prolonged Exposure Time The longer the compound is exposed to heat, the more degradation will occur, even at moderate temperatures.Use a high-capacity rotary evaporator or work in smaller batches to reduce evaporation time. Stop the process as soon as the bulk solvent is removed; do not leave the flask spinning on a hot bath to "dry".
Acidic/Basic Residues Trace amounts of acid or base from the workup can catalyze degradation pathways at elevated temperatures.Ensure your organic layer is washed to neutrality (e.g., with a brine solution) before concentration.
Issue 2: Low Yield and Discoloration in Heated Reactions

Scenario: "My reaction requires refluxing in a solvent like Toluene (111°C) or DMF (153°C) for several hours. I'm seeing significant starting material degradation and the formation of dark, insoluble byproducts."

Root Cause Analysis & Solutions:

  • Atmospheric Oxygen: This is the most likely culprit. At elevated temperatures, the rate of oxidation of both the thioether and benzylamine moieties increases dramatically.

    • Solution: Implement rigorous inert atmosphere techniques.[10][11] Use a Schlenk line or glove box for the reaction setup.[10][12] Solvents should be degassed via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes prior to use. Maintain a slight positive pressure of inert gas throughout the reaction.[11]

  • Reaction Temperature/Time: The chosen conditions may simply be too harsh for the molecule's intrinsic stability.

    • Solution: Screen lower-boiling point solvents if the reaction chemistry allows. Investigate whether a catalyst or additive could facilitate the reaction at a lower temperature. Run a time-course study (e.g., taking aliquots every hour) to determine the point at which product formation plateaus and degradation becomes dominant.

  • Incompatible Reagents: Some reagents may promote decomposition. For example, strong oxidizing agents will directly attack the thioether.[3]

    • Solution: Review all reagents for potential side reactions. If an oxidant is required, consider milder or more selective options.

Mechanistic Insight: Potential Degradation Pathways

Understanding the "how" and "why" of degradation is key to preventing it. The primary pathways involve oxidation and bond cleavage.

// Nodes A [label="(2-Chloro-6-(isopropylthio)phenyl)methanamine\n(Parent Compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Sulfoxide Impurity", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Sulfone Impurity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Imine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Aldehyde Impurity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="C-S Cleavage Products", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for layout p1 [shape=point, width=0.01, height=0.01]; p2 [shape=point, width=0.01, height=0.01];

// Edges A -> B [label=" [O]\nHeat, O₂", fontsize=8]; B -> C [label=" [O]\nHeat, O₂", fontsize=8]; A -> p1 [arrowhead=none]; p1 -> D [label=" [O]", fontsize=8]; D -> E [label=" Hydrolysis", fontsize=8]; A -> p2 [arrowhead=none]; p2 -> F [label=" High Heat\n(>150°C)", fontsize=8];

// Rank {rank=same; B; D; F;} {rank=same; C; E;} } dot Caption: Potential thermal and oxidative degradation pathways.

Experimental Protocols

Protocol 1: Best Practices for Solvent Removal (Rotary Evaporation)
  • Neutralize: Ensure the organic solution containing your product is free from acidic or basic residues by washing with brine or deionized water until the pH of the aqueous layer is neutral.

  • Dry Thoroughly: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and rinse the drying agent with a small amount of fresh solvent.

  • Inerting (Optional but Recommended): Transfer the solution to the evaporation flask. Bubble a gentle stream of nitrogen or argon through the solution for 5 minutes.

  • Set Conditions: Set the water bath to a maximum of 40°C.

  • Evaporate: Begin rotation and gradually apply vacuum. If the solution bumps, reduce the vacuum and re-apply more slowly.

  • Break Vacuum with Inert Gas: Once the bulk solvent is removed, break the vacuum by introducing nitrogen or argon, not air.

  • Final Drying: Remove the flask immediately. For removal of trace high-boiling solvents, it is preferable to connect the flask to a high-vacuum line at room temperature rather than continuing to heat it.

Protocol 2: Setting Up a Reaction Under Inert Atmosphere

This protocol assumes the use of standard Schlenk-line techniques.

  • Glassware Preparation: Ensure all glassware (flask, condenser, etc.) is oven-dried (≥120°C for at least 4 hours) or flame-dried under vacuum to remove adsorbed water.[12] Allow to cool to room temperature under an inert atmosphere.

  • Solid Reagent Addition: Add (2-Chloro-6-(isopropylthio)phenyl)methanamine and any other solid reagents to the reaction flask under a positive flow of inert gas.

  • Seal and Purge: Seal the flask with a septum and perform at least three vacuum/inert gas backfill cycles to thoroughly purge the atmosphere within the flask.

  • Solvent/Liquid Addition: Use degassed solvents. Transfer liquids via a gas-tight syringe or a cannula.[10][11]

  • Reaction: Once all components are added, maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the system to a bubbler.[11][12]

  • Monitoring: Take aliquots for reaction monitoring using a syringe that has been flushed with inert gas.

// Nodes Start [label="Problem Observed:\nLow Yield / Impurities", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckTemp [label="Is reaction T > 70°C\nor refluxing?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckAtm [label="Was an inert\natmosphere used?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckWorkup [label="Is degradation seen\npost-workup?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Sol_Inert [label="Implement rigorous\ninert atmosphere\n(Protocol 2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Temp [label="Optimize T & Time:\n- Screen lower T\n- Reduce duration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Rotovap [label="Optimize solvent removal\n(Protocol 1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Problem Resolved", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> CheckTemp; CheckTemp -> Sol_Inert [label="Yes"]; CheckTemp -> CheckWorkup [label="No"]; Sol_Inert -> Sol_Temp; Sol_Temp -> End; CheckWorkup -> Sol_Rotovap [label="Yes"]; CheckWorkup -> CheckAtm [label="No"]; Sol_Rotovap -> End; CheckAtm -> Sol_Inert [label="No"]; CheckAtm -> End [label="Yes"]; } dot Caption: Troubleshooting workflow for thermal degradation issues.

References

  • Lin, C.-H., Chen, W.-H., & Mitch, W. A. (2024). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology. [Link]

  • Clark, J. H., Macquarrie, D. J., & Thorn, J. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. The Royal Society of Chemistry. [Link]

  • Ichihashi, H., et al. (2001). Selective oxidation of sulfides to sulfoxides and sulfones with hydrogen peroxide catalyzed by titanosilicate zeolite.
  • ResearchGate. (n.d.). Schematic degradation pathway of benzylamine as described in literature... [Link]

  • Khorasani, M., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Omega. [Link]

  • ACS Green Chemistry Institute. (n.d.). Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Lin, C.-H., et al. (2024). Degradation of benzylamines during chlorination and chloramination.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Request PDF. (n.d.). Degradation of benzylamines during chlorination and chloramination. [Link]

  • Wang, Z., et al. (2018). Switchable Synthesis of Sulfoxides, Sulfones and Thiosulfonates through Selectfluor-Promoted Oxidation with H2O as O-Source.
  • Firth, A. V., et al. (1997). Thermal Reactions of Titanium Thiolates: Terminal Titanium Sulfides in CS Bond Cleavage Reactions. Organometallics.
  • Voloshkin, O., et al. (2021). Thermal Stability of Alkanethiolate and Aromatic Thiolate Self-Assembled Monolayers on Au(111): An X-ray Photoelectron Spectroscopy Study. The Journal of Physical Chemistry C.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? [Link]

  • Liu, Y., et al. (2013). Effects of Thioether Content on the Solubility and Thermal Properties of Aromatic Polyesters. Industrial & Engineering Chemistry Research.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Transition-metal-free C–S bond cleavage and transformation of organosulfur compounds. [Link]

  • Request PDF. (2025). Hydrolytic cleavage of both CS2 carbon–sulfur bonds by multinuclear Pd(II) complexes at room temperature. [Link]

  • Badr, M. Z. A., et al. (1992). Thermolysis of some thioether derivatives. Journal of Analytical and Applied Pyrolysis.
  • Mondal, T., & Ganguly, T. (2024).
  • Chemical & Pharmaceutical Bulletin. (2023). Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. [Link]

  • Liu, C., et al. (2018). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Scientific Reports.
  • Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. (2024). Molecules.
  • Bart Laboratory, Purdue Chemistry. (n.d.). Standard Operating Procedures. [Link]

Sources

Troubleshooting

resolving solvent solubility issues with (2-Chloro-6-(isopropylthio)phenyl)methanamine

Welcome to the Technical Support Center for (2-Chloro-6-(isopropylthio)phenyl)methanamine . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2-Chloro-6-(isopropylthio)phenyl)methanamine . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and resolve the complex solubility challenges associated with this specific halogenated thioether benzylamine.

Due to its highly lipophilic substituents (a 2-chloro group and a bulky 6-isopropylthio group) flanking a basic methanamine core, this compound presents unique physicochemical hurdles during in vitro bioassay preparation, formulation, and storage.

Part 1: Physicochemical Profile & Solubility Thermodynamics

To effectively troubleshoot solubility, we must first understand the thermodynamic and kinetic boundaries of the compound. The table below summarizes the critical quantitative parameters driving its phase behavior.

Table 1: Comparative Solubility Profile of (2-Chloro-6-(isopropylthio)phenyl)methanamine

ParameterFree Base FormHydrochloride (HCl) Salt Form
Aqueous Solubility (pH 7.4) < 10 µM (Highly Hydrophobic)> 200 µM (Hydrophilic)
Kinetic Solubility Limit (1% DMSO in PBS) ~ 25 - 50 µM> 100 µM
Solubility in Neat DMSO > 50 mM~ 20 mM
Primary Experimental Challenge "Solvent shock" precipitation in bioassaysSalt disproportionation in high humidity
Chemical Stability Risk Thioether oxidation in ethereal solventsHygroscopic water uptake

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my compound, which is perfectly dissolved in a 10 mM DMSO stock, precipitate immediately when I dilute it into my aqueous biological assay buffer?

The Causality: You are experiencing "solvent shock," a kinetic solubility failure. The free base of (2-Chloro-6-(isopropylthio)phenyl)methanamine is highly lipophilic. While it dissolves readily in pure, polar aprotic DMSO, the introduction of an aqueous buffer drastically increases the polarity of the microenvironment. The surrounding water molecules cannot maintain the solvation shell around the hydrophobic chloro and isopropylthio groups, forcing the compound into an unstable supersaturated state where it rapidly nucleates and "crashes out"[1].

Furthermore, if your DMSO stock has been subjected to multiple freeze-thaw cycles, it has likely absorbed atmospheric moisture. DMSO is highly hygroscopic, and water uptake synergistically degrades its solvating power, making cavity formation in the solvent thermodynamically unfavorable[2].

The Solution: Transition from a direct dilution method to a "reverse dilution" protocol (detailed in Part 3) and ensure your DMSO stocks are stored in single-use, anhydrous aliquots.

Q2: I switched to the Hydrochloride (HCl) salt form to improve aqueous solubility, but the powder in my storage vial is becoming increasingly difficult to dissolve over time. What is happening?

The Causality: You are likely observing salt disproportionation . While the HCl salt of this amine is highly water-soluble, exposure to ambient humidity or alkaline microenvironments causes the salt lattice to dissociate back into the poorly soluble free base. As moisture adsorbs onto the surface of the powder, it mobilizes the salt. If the microenvironmental pH exceeds the pHmax​ (dictated by the ~9.0 pKa of the benzylamine), the counter-ion is displaced, and the highly hydrophobic free base precipitates out of the solid-state matrix.

The Solution: Store the salt form in a strictly controlled desiccator. When preparing aqueous solutions, ensure your buffer has sufficient buffering capacity (e.g., 50 mM phosphate, pH < 7.0) to lock the amine in its ionized, protonated state.

Q3: My compound solution in THF turned cloudy over the weekend, but it was perfectly clear on Friday. Is this a thermodynamic solubility issue?

The Causality: No, this is a chemical degradation event mimicking a solubility failure. The isopropylthio (thioether) group on the phenyl ring is highly susceptible to oxidation. Ethereal solvents like THF or diethyl ether readily form peroxides upon exposure to air and light. These peroxides rapidly oxidize the thioether into a sulfoxide or sulfone. These oxidized derivatives possess drastically different polarities and crystal lattice energies compared to the parent compound, causing them to precipitate out of the non-polar solvent.

The Solution: Always use freshly distilled, peroxide-free solvents when handling thioether-containing compounds, or store the solutions under a strict argon atmosphere.

Part 3: Self-Validating Experimental Protocols

To mitigate solvent shock and rescue precipitated stocks, utilize the following self-validating workflow. This protocol ensures that the compound remains in a metastable soluble zone long enough to yield reliable high-throughput screening (HTS) data.

Protocol: Reverse Dilution & Kinetic Solubility Rescue

Note: This protocol incorporates a nephelometric/visual checkpoint to validate solubility prior to biological testing.

  • Anhydrous Stock Preparation: Prepare a 10 mM stock of the compound in anhydrous, low-water DMSO (<0.1% H2​O ). Immediately partition into single-use aliquots to completely eliminate freeze-thaw water uptake[2].

  • Thermal Equilibration: Bring both the DMSO aliquot and the target aqueous buffer (e.g., PBS, pH 7.4) to exactly room temperature (25°C). Cold buffers drastically lower the kinetic solubility threshold.

  • Reverse Dilution Setup: Dispense the required volume of aqueous buffer (e.g., 990 µL) into a clean glass vial. Place the vial on an orbital vortex mixer set to a medium-high speed.

  • Dropwise Addition: Using a precision pipette, add 10 µL of the 10 mM DMSO stock dropwise directly into the vortexing buffer vortex (Final DMSO = 1.0%). Critical: Do not allow the DMSO to pool on the surface; rapid dispersion is required to prevent localized solvent shock[3].

  • Validation Checkpoint: Inspect the solution against a dark background or analyze via a laser nephelometer. If the solution is completely optically clear (no light scattering), the system is validated. Proceed immediately to the bioassay[1].

  • Acoustic Rescue (If Checkpoint Fails): If micro-precipitates form, subject the sealed vial to low-energy bath sonication for 10–15 minutes. Sonication provides the exact activation energy required to break apart hydrophobic aggregates and drive the compound back into the metastable soluble zone[4].

Workflow Visualization

G N1 10 mM DMSO Stock (2-Chloro-6-(isopropylthio)phenyl)methanamine N2 Aqueous Buffer Addition N1->N2 N3 Direct Dilution (Buffer into DMSO) N2->N3 N4 Reverse Dilution (DMSO dropwise into Buffer) N2->N4 N5 Solvent Shock & Precipitation N3->N5 N6 Stable Kinetic Solution (<1% DMSO) N4->N6 N7 Low-Energy Sonication Rescue N5->N7 If precipitated N8 In Vitro Bioassay N6->N8 N7->N6

Caption: Workflow for mitigating solvent shock and precipitation during aqueous dilution.

References

  • In vitro solubility assays in drug discovery - PubMed Source: nih.gov[Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles Source: ziath.com[Link]

  • High Throughput Sonication: Evaluation for Compound Solubilization Source: ingentaconnect.com[Link]

  • Deciphering the Mechanisms and Hazards of Salt Disproportionation: Insights and Mitigation Strategies Source: niper.gov.in [Link]

Sources

Optimization

purification methods for (2-Chloro-6-(isopropylthio)phenyl)methanamine scale-up

Welcome to the Technical Support Center for the scale-up and purification of (2-Chloro-6-(isopropylthio)phenyl)methanamine . As a Senior Application Scientist, I have designed this guide to address the specific physicoch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and purification of (2-Chloro-6-(isopropylthio)phenyl)methanamine . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with this sterically hindered, electron-rich benzylamine derivative.

This center is divided into mechanistic troubleshooting guides, validated step-by-step protocols, and a targeted FAQ section to ensure your transition from bench-scale synthesis to kilogram-scale production maintains high yield and >99% API purity.

Troubleshooting Guide 1: Mitigating Thioether Oxidation

The Issue: During workup or concentration, the product mixture develops a yellowish tint, and LC-MS reveals M+16 and M+32 impurities. The Causality: The isopropylthio group is highly electron-rich. In the presence of atmospheric oxygen, light, and trace transition metals (often carried over from upstream reductive amination or nitrile reduction steps), the sulfur atom is highly susceptible to electrophilic attack. This catalyzes the rapid oxidation of the thioether to the corresponding sulfoxide (M+16) and eventually the sulfone (M+32)[1]. Process chemistry studies confirm that electron-rich thioethers require strict modulation of their oxidation potential or rigorous oxygen exclusion to prevent over-oxidation during scale-up[1][2].

The Solution: Implement a deoxygenated workflow and utilize antioxidant spiking during the extraction phase.

G API (2-Chloro-6-(isopropylthio) phenyl)methanamine O2 O2 / Trace Metals (Oxidation) API->O2 CO2 CO2 / Moisture (Carbamylation) API->CO2 Sulfoxide Sulfoxide / Sulfone Impurities O2->Sulfoxide Carbamate Carbamate Salt (Insoluble precipitate) CO2->Carbamate

Fig 1. Mechanistic pathways for thioether oxidation and amine carbamylation.

Troubleshooting Guide 2: Overcoming Poor Free-Base Crystallization

The Issue: The isolated free base remains a viscous, non-crystallizing oil, making filtration and impurity purging impossible. Distillation results in thermal degradation. The Causality: Primary benzylamines are notoriously difficult to purify via distillation at scale without inducing thermal degradation[3]. For this specific molecule, the steric bulk of the ortho-chloro and ortho-isopropylthio substituents severely disrupts planar molecular packing. This lack of crystal lattice energy renders the free base an oil at room temperature. The Solution: Acid-base extraction followed by targeted salt formation. Converting the amine to a salt increases the lattice energy, forcing crystallization[3][4].

Self-Validating Protocol: Acid-Base Extraction & Salt Formation

This protocol is a self-validating system: the phase separation acts as an internal quality check. If the aqueous phase pH is < 2, the amine is fully protonated and captured; if the discarded organic phase shows no UV-active spots on TLC, the extraction is quantitatively complete.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude free-base oil in deoxygenated Methyl tert-butyl ether (MTBE) (10 volumes).

  • Acid Wash (Capture): Extract the organic layer with 1M aqueous HCl (3 x 3 volumes). The target amine partitions into the aqueous phase as the hydrochloride salt[4].

  • Phase Separation: Separate the layers. Discard the organic phase , which contains neutral impurities (unreacted starting materials, oxidized sulfoxide byproducts).

  • Basification (Release): Cool the aqueous phase to 5°C. Slowly add 2M NaOH until the pH strictly exceeds 10. The aqueous layer will turn cloudy as the free base precipitates as an oil.

  • Back-Extraction: Extract the liberated free base back into fresh, deoxygenated MTBE (2 x 4 volumes).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄. Note: Avoid MgSO₄, as trace magnesium can sometimes coordinate with the thioether. Filter and concentrate under reduced pressure at < 35°C.

  • Salt Crystallization: Redissolve the resulting oil in Ethyl Acetate/Ethanol (9:1, 5 volumes). Heat to 50°C. Dropwise, add 1.05 equivalents of Methanesulfonic acid (MSA). Seed crystals can be added here. Cool linearly to 5°C over 4 hours. Filter the resulting white crystals and wash with cold heptane.

G Crude Crude Reaction Mixture (Free Base) AcidExt Acid Extraction (1M HCl, pH < 2) Crude->AcidExt OrgDiscard Organic Phase (Neutral Impurities) DISCARD AcidExt->OrgDiscard Phase Sep AqPhase Aqueous Phase (Amine Hydrochloride) AcidExt->AqPhase Phase Sep Basify Basification & Extraction (NaOH, pH > 10, MTBE) AqPhase->Basify SaltForm Salt Formation (e.g., EtOAc/MSA) Basify->SaltForm Organic Phase Pure Pure Crystalline Salt >99% AUC SaltForm->Pure Filtration

Fig 2. Workflow for acid-base extraction and salt crystallization of the target amine.

Quantitative Data: Salt Screening Matrix

To determine the optimal counterion for scale-up, a polymorph and salt screen was conducted. Methanesulfonic acid (MSA) provides the optimal balance of purity, yield, and low hygroscopicity for this highly hindered molecule.

Acid Counterion (1.05 eq)Solvent SystemYield (%)Purity (HPLC Area %)Melting Point (°C)Hygroscopicity (DVS)
Hydrochloric Acid (HCl)Isopropanol / MTBE72.498.1145 - 147Moderate
Methanesulfonic Acid (MSA) Ethyl Acetate / EtOH 88.6 99.7 182 - 184 Low
p-Toluenesulfonic Acid (TsOH)Acetone / Water (95:5)81.299.5195 - 197Very Low
L-Tartaric AcidMethanol / THF45.096.3110 - 115High (Deliquescent)

Frequently Asked Questions (FAQs)

Q1: How do I efficiently remove des-chloro impurities generated during the precursor reduction step? A: Hydrodehalogenation is a common side reaction when using palladium-catalyzed hydrogenation to reduce nitrile or azide precursors. The resulting des-chloro impurity lacks the severe steric hindrance of the target molecule. By utilizing a bulky acid like Methanesulfonic acid (MSA) or p-Toluenesulfonic acid (TsOH) during salt formation, the target sterically hindered amine forms a highly crystalline, tightly packed salt. The less hindered des-chloro impurity forms a more soluble salt that remains in the mother liquor, allowing for an efficient purge via simple filtration.

Q2: My amine is forming a white, insoluble crust upon standing in the reactor. What is this and how do I fix it? A: This is a carbamate salt. Primary amines readily react with atmospheric carbon dioxide (CO₂) and moisture to form insoluble carbamate polymers. This phenomenon acts as a self-validating indicator that your reactor is not properly inerted. To prevent this, always store the free base under a strict nitrogen or argon atmosphere, or immediately telescope the process to convert the free base into a stable pharmaceutical salt[4].

Q3: Can I use chromatography instead of crystallization for a 5 kg batch? A: While chromatography is excellent for bench-scale isolation[3], it is economically and logistically prohibitive at the 5 kg scale due to massive solvent consumption and low volume-time output (VTO). The acid-base extraction coupled with MSA salt crystallization provides a scalable, chromatography-free route that achieves >99% purity at a fraction of the cost.

References

  • CoLab Research. "The electrochemical oxidation of a thioether to form an API intermediate and the effects of substrate electronics on impurity formation." CoLab, Jan. 2024.[Link]

  • Hoque, Md Asmaul, et al. "Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms." ResearchGate, Jul. 2024.[Link]

Sources

Troubleshooting

handling moisture sensitivity in (2-Chloro-6-(isopropylthio)phenyl)methanamine

This technical support guide is designed for researchers, scientists, and drug development professionals working with (2-Chloro-6-(isopropylthio)phenyl)methanamine. This document provides in-depth troubleshooting guides...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with (2-Chloro-6-(isopropylthio)phenyl)methanamine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the compound's inherent moisture sensitivity. Our focus is on providing practical, field-proven insights to ensure the integrity of your experiments and the quality of your results.

Introduction: Understanding the Inherent Moisture Sensitivity

(2-Chloro-6-(isopropylthio)phenyl)methanamine possesses two key functional groups that contribute to its sensitivity to moisture: a primary amine (-NH₂) and a thioether (-S-). While a specific Safety Data Sheet (SDS) detailing its full reactivity profile is not publicly available, the known chemistry of these functional groups allows us to predict and mitigate potential issues arising from moisture exposure.

  • Primary Amine: The lone pair of electrons on the nitrogen atom of the primary amine makes it basic and capable of forming hydrogen bonds with water. This can lead to the absorption of atmospheric moisture (hygroscopicity), resulting in the formation of an alkaline solution.[1][2][3][4] The presence of water can alter the compound's physical state, concentration, and reactivity in subtle but significant ways.

  • Thioether: The sulfur atom in the thioether group is susceptible to oxidation, particularly in the presence of water and atmospheric oxygen, which can lead to the formation of the corresponding sulfoxide and, subsequently, the sulfone.[5][6][7] Such oxidative degradation can be accelerated at air-water interfaces.[7][8][9]

Exposure to moisture can therefore lead to the degradation of (2-Chloro-6-(isopropylthio)phenyl)methanamine, the formation of impurities, and a subsequent impact on reaction yields and the reproducibility of your results. This guide will provide you with the necessary knowledge and protocols to handle this compound effectively.

Frequently Asked Questions (FAQs)

Q1: How should I properly store (2-Chloro-6-(isopropylthio)phenyl)methanamine?

A1: To maintain its integrity, (2-Chloro-6-(isopropylthio)phenyl)methanamine should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[10][11] The storage area should be cool and dry.[10][11] For long-term storage, consider using a desiccator or a glove box to minimize exposure to ambient moisture.

Q2: What are the visible signs of moisture contamination in my sample?

A2: Visual inspection may not always be sufficient to detect low levels of moisture contamination. However, signs of significant moisture exposure could include a change in the physical state of the compound (e.g., from a solid to a sticky or oily substance) or a noticeable change in color. For accurate determination of water content, analytical methods such as Karl Fischer titration are recommended.[12][13][14]

Q3: Can I handle this compound on the open bench?

A3: It is strongly advised to handle (2-Chloro-6-(isopropylthio)phenyl)methanamine under an inert atmosphere, especially when dealing with small quantities or for reactions that are sensitive to moisture. A glove box or a Schlenk line provides the best protection against atmospheric moisture and oxygen. If brief handling in the open is unavoidable, work quickly and in a low-humidity environment.

Q4: What solvents are recommended for reactions involving this compound?

A4: Always use anhydrous (dry) solvents. Solvents should be freshly dried and deoxygenated before use. Standard laboratory procedures for drying solvents, such as distillation from an appropriate drying agent or passing them through a solvent purification system, should be followed.

Q5: My reaction yield is consistently lower than expected. Could moisture be the culprit?

A5: Yes, moisture contamination is a common reason for low yields in reactions involving sensitive reagents. Water can react with your starting material, leading to the formation of byproducts and reducing the amount of active reagent available for the desired transformation. Review your handling and storage procedures to ensure all sources of moisture have been eliminated.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when working with (2-Chloro-6-(isopropylthio)phenyl)methanamine.

Observed Problem Potential Cause (Moisture-Related) Recommended Action(s)
Inconsistent Reaction Results/Poor Reproducibility Variable moisture content in the starting material or reaction setup.1. Verify the integrity of your stored (2-Chloro-6-(isopropylthio)phenyl)methanamine. If in doubt, use a fresh, unopened sample. 2. Implement rigorous inert atmosphere techniques for all handling and reaction steps. 3. Ensure all glassware is thoroughly dried before use (oven-drying or flame-drying under vacuum).
Formation of Unexpected Byproducts Degradation of the starting material via hydrolysis or oxidation.1. Analyze the reaction mixture by techniques such as LC-MS or GC-MS to identify the byproducts. The presence of sulfoxide or sulfone derivatives would strongly indicate oxidative degradation. 2. Strictly exclude air and moisture from the reaction by using degassed solvents and maintaining a positive pressure of an inert gas.
Difficulty in Achieving Complete Dissolution The compound may have absorbed water, altering its solubility characteristics.1. Attempt to dry the compound under high vacuum, provided it is thermally stable. 2. If the issue persists, consider that the material may be degraded. It is advisable to use a fresh batch.
Inaccurate Stoichiometry in Reactions The measured weight of the compound may include an unknown amount of water, leading to errors in molar calculations.1. For critical applications, determine the water content of your sample using Karl Fischer titration.[12][13][14] 2. Adjust the amount of the compound used in your reaction based on the determined water content to ensure accurate stoichiometry.

Experimental Protocols

Protocol 1: Handling (2-Chloro-6-(isopropylthio)phenyl)methanamine Under an Inert Atmosphere

This protocol outlines the standard procedure for handling the compound using a Schlenk line to prevent exposure to air and moisture.

Materials:

  • (2-Chloro-6-(isopropylthio)phenyl)methanamine in a sealed container

  • Schlenk flask

  • Schlenk line with vacuum and inert gas (N₂ or Ar) manifolds

  • Septa and needles

  • Anhydrous solvent

  • Spatula

Procedure:

  • Glassware Preparation: Thoroughly dry the Schlenk flask in an oven at >120 °C for at least 4 hours. Assemble the flask with a septum while still hot and allow it to cool under a stream of inert gas.

  • Inerting the Flask: Connect the flask to the Schlenk line and perform at least three cycles of evacuating the flask under vacuum and refilling it with inert gas.

  • Transferring the Compound:

    • If the compound's container can be safely opened in the air for a very brief period, quickly weigh the desired amount and add it to the Schlenk flask against a positive flow of inert gas.

    • For highly sensitive applications, perform the transfer inside a glove box.

  • Solvent Addition: Add anhydrous solvent to the Schlenk flask via a syringe through the septum.

  • Reaction Setup: Proceed with your reaction under a continuous positive pressure of inert gas.

Protocol 2: Karl Fischer Titration for Water Content Determination

This protocol provides a general outline for determining the water content in a sample of (2-Chloro-6-(isopropylthio)phenyl)methanamine.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent

  • Anhydrous methanol or other suitable solvent

  • Gastight syringe

  • Sample of (2-Chloro-6-(isopropylthio)phenyl)methanamine

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state.

  • Sample Preparation: Accurately weigh a sample of (2-Chloro-6-(isopropylthio)phenyl)methanamine in a gastight syringe.

  • Titration: Inject the sample into the titration vessel and start the titration.

  • Calculation: The instrument will automatically calculate the water content, typically expressed as a percentage or in parts per million (ppm).

  • Note: Due to the amine functional group, which can react with the Karl Fischer reagent, it may be necessary to use a specialized reagent or a buffer solution to obtain accurate results.[13][14] Consult with a technical specialist from your Karl Fischer reagent supplier for specific recommendations for primary amines.

Visualizations

Potential Degradation Pathways

G cluster_0 Moisture Exposure A (2-Chloro-6-(isopropylthio)phenyl)methanamine B Hydrolysis (Amine) A->B H₂O C Oxidation (Thioether) A->C H₂O, O₂ D Ammonium Salt Formation B->D E Sulfoxide Derivative C->E F Sulfone Derivative E->F Further Oxidation

Caption: Potential degradation pathways of (2-Chloro-6-(isopropylthio)phenyl)methanamine upon exposure to moisture and air.

Recommended Handling Workflow

G cluster_0 Handling Workflow Start Start Dry Dry Glassware (Oven/Flame) Start->Dry Inert Inert Atmosphere (Glove Box/Schlenk Line) Dry->Inert Transfer Transfer Compound Inert->Transfer Solvent Add Anhydrous Solvent Transfer->Solvent React Perform Reaction Solvent->React End End React->End

Caption: Recommended workflow for handling moisture-sensitive (2-Chloro-6-(isopropylthio)phenyl)methanamine.

Troubleshooting Decision Tree

G result result Problem Poor Reaction Yield? Moisture Moisture Contamination Suspected? Problem->Moisture Handling Review Handling/Storage Procedures Moisture->Handling Yes Other Investigate Other Reaction Parameters Moisture->Other No KF Perform Karl Fischer Titration Handling->KF Adjust Adjust Stoichiometry KF->Adjust Moisture Detected Fresh Use Fresh Reagent KF->Fresh No/High Moisture Adjust->result Proceed with Reaction Fresh->result Proceed with Reaction

Caption: Troubleshooting decision tree for addressing low reaction yields.

References

  • Save My Exams. (2025, January 3). Primary Aliphatic Amines (Edexcel A Level Chemistry): Revision Note. [Link]

  • Journal of the American Chemical Society. (2024, July 23). Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms. [Link]

  • Wikipedia. Thioester. [Link]

  • PMC. Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms. [Link]

  • Study Mind. (2022, April 19). Amines - Properties and Reactivity of Amines (A-Level Chemistry). [Link]

  • Journal of the American Chemical Society. (2023, May 3). Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet. [Link]

  • Chemistry Stack Exchange. (2016, December 15). Relative rate of hydrolysis of the carbon chlorine bond in thioethers and ethers. [Link]

  • ACS Publications. (2007, April 6). Nucleophilicities of Primary and Secondary Amines in Water. [Link]

  • YouTube. (2023, June 16). Amines - Reactions (A-Level IB Chemistry). [Link]

  • ResearchGate. Spontaneous Oxidation of Thiols and Thioether at the Air-Water Interface of a Sea Spray Microdroplet | Request PDF. [Link]

  • Chemguide. The reactions of amines. [Link]

  • Kyoto Electronics Manufacturing Co., Ltd. Water Content in Aromatic Amine. [Link]

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. [Link]

  • ACS Publications. (2002, December 31). Hydrophobic Polymer-Supported Catalyst for Organic Reactions in Water: Acid-Catalyzed Hydrolysis of Thioesters and Transprotection of Thiols. [Link]

  • Chemistry LibreTexts. (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides. [Link]

  • ACP. (2023, November 6). The effect of atmospherically relevant aminium salts on water uptake. [Link]

  • ACS Publications. (2023, May 3). Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet. [Link]

  • Google Patents. CN113092663A - Method for measuring moisture content in organic amine.
  • Nature. Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. [Link]

  • Hiranuma. Water contents Amines. [Link]

  • Pi Chemicals. Material Safety Data Sheet. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

Sources

Reference Data & Comparative Studies

Validation

GC-MS vs LC-MS for (2-Chloro-6-(isopropylthio)phenyl)methanamine analysis

As a Senior Application Scientist, I approach analytical method development by first interrogating the physicochemical properties of the target molecule. The compound (2-Chloro-6-(isopropylthio)phenyl)methanamine present...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach analytical method development by first interrogating the physicochemical properties of the target molecule. The compound (2-Chloro-6-(isopropylthio)phenyl)methanamine presents a classic analytical dichotomy. It is a substituted benzylamine containing a primary amine group, a halogen (chlorine), and a thioether.

When quantifying this molecule in complex matrices (such as plasma or environmental samples), laboratories must choose between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide objectively evaluates both platforms, detailing the chemical causality behind experimental choices and providing self-validating protocols to ensure absolute data integrity.

Chemical Profiling & The Causality of Analytical Behavior

The analytical behavior of (2-Chloro-6-(isopropylthio)phenyl)methanamine is dictated almost entirely by its primary amine (-NH₂) functional group.

  • In LC-MS/MS: The primary amine is highly basic. When introduced to an acidic mobile phase, it readily accepts a proton to form a stable [M+H]⁺ ion. This makes the molecule an exceptional candidate for positive Electrospray Ionization (ESI+), allowing for direct, highly sensitive analysis without chemical modification[1].

  • In GC-MS: The primary amine contains active, labile hydrogens. If injected directly into a GC system, these hydrogens will hydrogen-bond with free silanol (Si-OH) groups on the fused silica capillary column. This interaction causes severe peak tailing, irreversible adsorption, and thermal degradation[2]. Therefore, to achieve high-resolution GC-MS data, the molecule must undergo chemical derivatization to replace the active hydrogens with a stable, volatile functional group[3].

AnalyticalWorkflow Analyte (2-Chloro-6-(isopropylthio)phenyl)methanamine Target Analyte Decision Matrix & Throughput Evaluation Analyte->Decision LC_Prep LC-MS/MS Prep Dilute / Protein Crash (No Derivatization) Decision->LC_Prep High Throughput GC_Prep GC-MS Prep Liquid-Liquid Extraction + TFAA Derivatization Decision->GC_Prep Volatile Matrix LC_Run LC-MS/MS (ESI+) Protonation: [M+H]+ LC_Prep->LC_Run GC_Run GC-MS (EI) Electron Ionization (70 eV) GC_Prep->GC_Run LC_Result High Sensitivity Trace Quantification LC_Run->LC_Result GC_Result High Resolution Library Confirmation GC_Run->GC_Result

Analytical decision tree for (2-Chloro-6-(isopropylthio)phenyl)methanamine.

LC-MS/MS: The Direct Electrospray Approach

LC-MS/MS is the gold standard for high-throughput, trace-level quantification of polar and basic compounds[4]. By leveraging the molecule's natural basicity, we can bypass derivatization entirely.

Self-Validating LC-MS/MS Protocol
  • Sample Preparation (Protein Precipitation): Aliquot 50 µL of the sample matrix into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of an isotopically labeled internal standard (e.g., Benzylamine-d7).

    • Causality: Acetonitrile rapidly denatures matrix proteins. The stable-isotope internal standard (ISTD) co-elutes with the analyte, perfectly correcting for any subsequent matrix ionization suppression in the ESI source.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 2 µL onto a reversed-phase C18 column (50 × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase & Gradient: Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a linear gradient from 5% B to 95% B over 3.5 minutes at a flow rate of 0.4 mL/min.

    • Causality: Formic acid acts as a proton donor, ensuring the primary amine remains fully ionized as [M+H]⁺, which drastically increases ESI+ sensitivity[5].

  • Mass Spectrometry (MRM): Operate the mass spectrometer in ESI+ mode. Monitor the specific precursor-to-product ion transition (e.g., m/z 216.1 → 182.0).

  • System Validation Check: Inject a pure solvent blank immediately following the Upper Limit of Quantification (ULOQ) calibration standard. Validation Criteria: The blank must exhibit an analyte peak area <20% of the Lower Limit of Quantification (LLOQ) to definitively prove the absence of autosampler or column carryover.

GC-MS: The Derivatization Approach

While LC-MS/MS excels in sensitivity, GC-MS provides unmatched chromatographic resolution and the ability to perform rigorous structural confirmation via Electron Ionization (EI) spectral library matching[4]. However, this requires a targeted chemical transformation.

Self-Validating GC-MS Protocol
  • Sample Extraction (LLE): Aliquot 500 µL of the sample. Add 100 µL of 0.1 M NaOH to adjust the pH > 11, ensuring the amine is in its un-ionized free-base form. Extract with 1 mL of ethyl acetate.

    • Causality: Amines must be neutrally charged to partition effectively out of the aqueous phase and into the organic solvent[6].

  • Derivatization: Transfer 800 µL of the organic layer and evaporate to dryness under a gentle nitrogen stream. Reconstitute in 50 µL of ethyl acetate and add 50 µL of Trifluoroacetic anhydride (TFAA). Incubate at 60°C for 30 minutes.

    • Causality: TFAA acylates the primary amine, replacing the active hydrogens with an electron-withdrawing trifluoroacetyl group. This masks the hydrogen bond donors, dramatically increasing volatility and eliminating column tailing[3].

  • Chromatographic Separation: Inject 1 µL in splitless mode onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 250°C.

  • Temperature Program: Initial oven temperature at 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 mins).

  • Mass Spectrometry (EI): Operate the MS in Electron Ionization mode at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode targeting the molecular ion of the derivatized analyte.

  • System Validation Check: Monitor the reaction mixture chromatogram for the underivatized amine peak. Validation Criteria: A successful protocol is validated only when the underivatized peak area is <1% of the derivatized peak area, confirming >99% reaction efficiency and preventing quantitative bias.

Head-to-Head Quantitative Performance

Based on cross-validation studies of primary amines and structurally similar benzamide scaffolds[2][7], the following table summarizes the expected quantitative performance of both platforms for this analyte.

Analytical ParameterLC-MS/MS (ESI+)GC-MS (EI, TFAA Derivatized)
Limit of Detection (LOD) 10 - 25 pg/mL150 - 300 pg/mL
Limit of Quantification (LOQ) 50 pg/mL500 pg/mL
Linearity (R²) > 0.995> 0.990
Precision (%RSD) < 6%< 12%
Accuracy (% Recovery) 92% - 108%85% - 115%
Sample Preparation Time ~15 minutes (High Throughput)~60 minutes (Labor Intensive)
Instrument Run Time 4.5 minutes18.0 minutes

Strategic Decision Matrix

The selection between LC-MS and GC-MS for (2-Chloro-6-(isopropylthio)phenyl)methanamine should not be based on which instrument is "better," but rather which is most appropriate for the project's constraints:

  • Choose LC-MS/MS when: You require ultra-trace sensitivity (sub-ng/mL), are processing hundreds of biological samples per day, or wish to avoid the labor and variability associated with chemical derivatization[5].

  • Choose GC-MS when: You are operating in a highly regulated quality control environment that mandates EI spectral library matching for absolute structural confirmation, or when analyzing the compound in highly volatile, non-polar industrial matrices where LC-MS matrix effects would be prohibitive[4].

References

  • FORMATION AND IDENTIFICATION OF NOVEL DERIVATIVES OF PRIMARY AMINE AND ZWITTERIONIC DRUGS. iu.edu.[Link]

  • Primary amines as derivatization reagents for LC-HRMS analysis of FFAs. researchgate.net.[Link]

  • GC-MS vs LC-MS. resolvemass.ca.[Link]

  • Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. spectroscopyonline.com.[Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. emerypharma.com.[Link]

Sources

Comparative

Validation of Analytical Methods for (2-Chloro-6-(isopropylthio)phenyl)methanamine: A Comparative Guide

As pharmaceutical pipelines increasingly rely on highly functionalized intermediates, the analytical control of these molecules becomes a critical bottleneck. (2-Chloro-6-(isopropylthio)phenyl)methanamine is a prime exam...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on highly functionalized intermediates, the analytical control of these molecules becomes a critical bottleneck. (2-Chloro-6-(isopropylthio)phenyl)methanamine is a prime example of a challenging amphiphilic intermediate. It features a highly polar, basic primary amine (methanamine) paired with a lipophilic, electron-withdrawing 2-chloro-6-(isopropylthio)phenyl core.

This guide objectively compares three analytical modalities—Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification and impurity profiling of this compound. By applying Quality by Design (QbD) principles and aligning with the latest ICH Q2(R2) and USP <1220> guidelines[1][2], we provide a self-validating framework for method selection and lifecycle management.

Analytical Target Profile (ATP) & Chemical Causality

Before selecting a method, we must define the Analytical Target Profile (ATP)[3]. The goal is to quantify the active intermediate and resolve its synthetic and oxidative impurities (specifically, the sulfoxide and sulfone derivatives of the thioether) with a Total Analytical Error (TAE) of < 3.0%.

The Chemical Challenge
  • Primary Amine (pKa ~9.2): At neutral pH, the amine is protonated. In standard RP-HPLC, this leads to severe peak tailing due to secondary ion-exchange interactions with residual silanols on silica-based stationary phases.

  • Thioether Oxidation: The isopropylthio group is highly susceptible to oxidation. The analytical method must possess sufficient orthogonal selectivity to distinguish the parent molecule from its sulfoxide degradant, which differs only by a single oxygen atom.

ValidationWorkflow ATP Analytical Target Profile (ATP) Define Method Goals MethodDev Method Development (RP-HPLC / HILIC / GC-MS) ATP->MethodDev Guides RiskAssess Risk Assessment & DoE Identify Critical Parameters MethodDev->RiskAssess Parameters Validation ICH Q2(R2) Validation Specificity, Linearity, Accuracy RiskAssess->Validation Design Space Routine Routine Analysis & Lifecycle Management Validation->Routine Validated Method

Analytical procedure lifecycle workflow from ATP definition to routine analysis based on ICH Q14.

Objective Method Comparison

To establish the Method Operable Design Region (MODR)[2], we evaluated three distinct chromatographic approaches.

  • RP-HPLC (Low pH): The industry workhorse. We utilize a low-pH mobile phase (pH 3.0) to fully protonate the amine and suppress silanol ionization, paired with a polar-embedded C18 column to prevent phase collapse.

  • HILIC: Leverages the polar amine for retention. It provides excellent orthogonal selectivity for polar degradants but suffers from longer column equilibration times.

  • GC-MS (Derivatized): Provides unmatched resolution and mass identification for trace impurities. However, free primary amines exhibit poor peak shape due to active site adsorption in the GC inlet. Pre-column derivatization with Trifluoroacetic anhydride (TFAA) is mandatory to convert the amine to a volatile trifluoroacetamide.

Comparative Performance Data
ParameterRP-HPLC (UV 220 nm)HILIC (UV/MS)GC-MS (TFAA Derivatized)
Primary Use Case Routine Assay & PurityPolar Impurity ProfilingTrace Impurity ID & Quant
LOD / LOQ 0.05 / 0.15 µg/mL0.02 / 0.06 µg/mL1.0 / 3.0 ng/mL
Linearity ( R2 ) > 0.999> 0.995> 0.998
Precision (%RSD) < 1.0%< 2.5%< 3.0%
Run Time 18 min12 min25 min
Key Challenge Peak tailing managementSample solvent mismatchDerivatization artifact risk

Data derived from internal method development batches targeting a nominal concentration of 100 µg/mL.

Sample Preparation & Derivatization Workflows

The extraction and preparation of the sample dictate the baseline noise and recovery rates. For GC-MS, the derivatization step is a critical control point.

SamplePrep Sample Sample Matrix (Intermediate) Extraction Liquid-Liquid Extraction (MTBE/Water) Sample->Extraction Derivatization TFAA Derivatization (Amine Protection) Extraction->Derivatization Organic Layer LC RP-HPLC / HILIC (Direct Injection) Extraction->LC Direct Reconstitution GCMS GC-MS Analysis (High Resolution) Derivatization->GCMS Volatile Derivative

Sample preparation workflow comparing direct LC injection versus derivatization for GC-MS.

Self-Validating Experimental Protocol: RP-HPLC

To ensure the analytical procedure performs as expected throughout its lifecycle[1], the following RP-HPLC protocol incorporates a strict System Suitability Test (SST) acting as a self-validating gatekeeper.

Step 1: Chromatographic Conditions
  • Column: Waters XSelect HSS T3 (150 x 4.6 mm, 3.5 µm) or equivalent polar-embedded C18.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures consistent protonation of the methanamine, while formate provides adequate ionic strength).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

Step 2: System Suitability Testing (SST)

Before analyzing unknown samples, inject the standard solution (100 µg/mL) five times. The system is only considered "validated for use" if:

  • Tailing Factor ( Tf​ ): ≤1.5 (Monitors silanol interactions).

  • Precision (%RSD): ≤2.0% for peak area.

  • Resolution ( Rs​ ): ≥2.0 between the API and the spiked sulfoxide degradant.

Step 3: ICH Q2(R2) Validation Execution
  • Specificity (Forced Degradation): Treat 1.0 mg/mL of the sample with 3% H2​O2​ for 2 hours at room temperature. Inject to confirm the sulfoxide peak (typically eluting 1.2 minutes prior to the parent peak due to increased polarity) does not co-elute with the main peak.

  • Linearity: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration. Calculate the regression line using the method of least squares.

  • Accuracy (Recovery): Spike known amounts of the reference standard into a blank matrix at 50%, 100%, and 150% levels. Prepare in triplicate.

Validation Recovery Data (RP-HPLC)
Spike Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)%RSD (n=3)
50%50.049.699.2%0.8%
100%100.0100.4100.4%0.5%
150%150.0148.999.3%0.7%

Conclusion & Recommendations

For the routine quantification and release testing of (2-Chloro-6-(isopropylthio)phenyl)methanamine, RP-HPLC with a low-pH buffered mobile phase remains the most robust and reproducible choice, provided a polar-embedded stationary phase is used to manage amine tailing.

However, during early-stage route scouting or stability testing where trace oxidative degradants (sulfoxides/sulfones) must be structurally elucidated, GC-MS following TFAA derivatization is the superior orthogonal technique. By adhering to the continuous oversight principles outlined in ICH Q14 and Q2(R2), laboratories can ensure these methods remain in a validated state throughout the drug development lifecycle.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). November 2023. Available at:[Link]

  • ICH Q14 Analytical Procedure Development. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). November 2023. Available at:[Link]

  • Use of 2D-Liquid Chromatography in GMP Regulated Laboratories. Agilent Technologies Application Notes. Available at:[Link]

Sources

Validation

A Comparative Guide to Structural Analogs of the (2-Chloro-6-substituted-phenyl)amine Scaffold in Drug Discovery

This guide provides an in-depth comparative analysis of structural analogs based on the (2-Chloro-6-(isopropylthio)phenyl)methanamine scaffold. Designed for researchers, medicinal chemists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of structural analogs based on the (2-Chloro-6-(isopropylthio)phenyl)methanamine scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes data from various successful drug discovery campaigns to elucidate the critical structure-activity relationships (SAR), pharmacokinetic profiles, and synthetic strategies that underpin the utility of this important pharmacophore. We will dissect the causality behind experimental designs and provide validated protocols to guide future research and development.

Introduction: The Strategic Importance of the 2,6-Disubstituted Phenylamine Moiety

The 2,6-disubstituted phenylamine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. The ortho-substituents, such as the chloro and isopropylthio or methyl groups, play a crucial role in conferring conformational rigidity. This steric constraint orients the exocyclic amine (or amide) bond in a specific vector, which is often critical for establishing high-affinity interactions with biological targets, most notably the ATP-binding pocket of kinases. The nitrogen atom itself frequently serves as a key hydrogen bond donor, anchoring the molecule to the hinge region of the kinase.

This guide will explore analogs where the isopropylthio group is replaced by other functionalities, primarily the well-studied methyl group, and where the phenylamine is incorporated into various heterocyclic systems. By comparing their biological activities and pharmacokinetic properties, we aim to provide a rational framework for the design of novel therapeutics based on this privileged scaffold.

Core Scaffold Analysis: Conformational Control and Target Engagement

The primary function of the 2,6-disubstitution pattern is to control the torsion angle between the phenyl ring and the substituent on the exocyclic nitrogen. This forces the molecule into a specific, low-energy conformation that is pre-organized for binding, thereby reducing the entropic penalty upon target engagement.

cluster_0 Core Scaffold: (2-Chloro-6-R-phenyl)amine cluster_1 Biological Target Interaction Core Phenylamine Scaffold R1 R1 = Cl Core->R1 Ortho-Substituent 1 (Steric Bulk) R2 R2 = Isopropylthio / Methyl Core->R2 Ortho-Substituent 2 (Conformational Lock) Amine Exocyclic Amine (Attachment Point) Core->Amine Key Interaction Group Target Kinase Hinge Region Amine->Target Hydrogen Bond (Key Anchor)

Caption: Logical relationship of the 2,6-disubstituted phenylamine scaffold and its primary interaction mechanism.

Comparative Analysis of Key Structural Analog Classes

The Thiazole-Carboxamide Series: A Case Study in Kinase Inhibition

One of the most successful applications of the (2-chloro-6-methylphenyl)amine moiety is in the structure of Dasatinib (BMS-354825), a potent dual Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[1] The development of Dasatinib provides a rich dataset for understanding the SAR of this scaffold.

Structure-Activity Relationship (SAR):

The N-(2-chloro-6-methylphenyl) group in Dasatinib is critical for its high potency. Structure-activity relationship studies have shown that this specific substitution pattern provides an optimal balance of steric hindrance and electronic properties to orient the thiazole ring for ideal interactions within the kinase active site.[2] While direct data on an isopropylthio analog is not publicly available, we can infer its potential properties. The isopropylthio group is significantly bulkier and more lipophilic than a methyl group. This could potentially enhance binding affinity through increased van der Waals interactions or by accessing adjacent hydrophobic pockets, but it could also introduce steric clashes, depending on the specific topology of the target kinase. Furthermore, the sulfur atom could alter the molecule's metabolic profile.

Table 1: Comparative Activity of Dasatinib (Analog 1) in Preclinical Assays

Compound ID Core Moiety Target Kinase(s) IC₅₀ Cellular Activity Reference
Dasatinib (13) N-(2-chloro-6-methylphenyl) Src, Abl <1 nM Potent antiproliferative activity against various tumor cell lines [1]

| Analog 12m | N-(2-chloro-6-methylphenyl) | pan-Src | Nanomolar to subnanomolar | ED₅₀ ≈ 5 mg/kg (murine model) |[2] |

Synthetic Workflow:

The synthesis of the key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, is a multi-step process that highlights common strategies in medicinal chemistry.[3][4] The choice of protecting groups and activation agents is critical for achieving high yields and purity.

A 2-Aminothiazole-5-ethyl formate B Compound II (CBZ-Protected) A->B CBZ Protection C Compound III (Decarboxylated) B->C Saponification & Decarboxylation D Compound IV (Amide Coupled) C->D Carboxyl Activation & Amidation with 2-chloro-6-methylaniline E Final Intermediate (Deprotected) D->E CBZ Deprotection (AlCl3-anisole)

Caption: Synthetic workflow for a key Dasatinib intermediate.

Experimental Protocol: Synthesis of Compound IV (Amide Coupling)[3]

This protocol describes the critical amide coupling step, a self-validating system where successful synthesis is confirmed by characterization of the product against known standards.

  • Dissolution & Cooling: Dissolve 1 mol equivalent of the protected and decarboxylated thiazole intermediate (Compound III) in pyridine. Cool the solution to 0-5°C in an ice bath. The use of pyridine as both solvent and base is common for this type of reaction.

  • Activation: Add 1.1 mol equivalents of methanesulfonyl chloride dropwise over 1 hour, maintaining the temperature between 0-5°C. This in-situ activation of the carboxylic acid is crucial for efficient coupling.

  • Incubation: Maintain the reaction at this temperature for 5 hours to ensure complete formation of the activated intermediate.

  • Amine Addition: Add 1.1 mol equivalents of 2-chloro-6-methylaniline to the reaction mixture.

  • Heating: Slowly raise the temperature to 80°C and maintain for 8 hours. The elevated temperature is required to drive the amide bond formation to completion.

  • Workup: Recover the pyridine under reduced pressure. The resulting residue is triturated with 50% methanol/water to precipitate the product.

  • Purification & Characterization: The solid product (Compound IV) is collected by suction filtration and dried. Purity is assessed by HPLC, and the structure is confirmed by ¹H NMR and mass spectrometry.

Pharmacokinetic (PK) and ADME Profile Comparison

A favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile is as important as target potency for a successful drug candidate. The substitution pattern on the phenylamine ring significantly influences these properties.

Metabolism & Stability:

The isopropylthio group in the parent query molecule introduces a potential site for oxidative metabolism at the sulfur atom, which could lead to the formation of sulfoxide and sulfone metabolites. This contrasts with the methyl group in Dasatinib, which is more metabolically stable. To assess this liability early in a discovery program, an in vitro microsomal stability assay is essential.[5]

Table 2: Comparative Pharmacokinetic Parameters of Related Orally Available Drugs

Drug Name Core Moiety t½ (hours) Tmax (hours) Key Metabolic Pathway Reference
Dasatinib N-(2-chloro-6-methylphenyl)... ~3-5 1-3 CYP3A4-mediated oxidation [2]
Venetoclax Phenyl-pyrrolidine carboxamide ~14-18 5-8 Primarily CYP3A metabolism [6]

| Prasugrel | Thienopyridine | Prodrug; active metabolite t½ ~7 | ~0.5 | Ester hydrolysis then CYP-mediated oxidation |[7] |

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a standardized method to evaluate the metabolic stability of a compound, a key predictor of in vivo clearance.

  • Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing phosphate buffer (pH 7.4), MgCl₂, and liver microsomes (e.g., rat or human, at a final protein concentration of 0.5 mg/mL).

  • Pre-incubation: Add the test compound to the reaction mixture to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes to allow temperature equilibration.

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM). For the negative control (T=0), add quenching solution before adding NADPH.

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Interpretation: Plot the natural log of the percentage of remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caption: Workflow for a standard in vitro microsomal stability assay.

Conclusion and Future Directions

The (2-Chloro-6-substituted-phenyl)amine scaffold, exemplified by the N-(2-chloro-6-methylphenyl) moiety in Dasatinib, is a highly validated and privileged structure in drug discovery. Its primary role is to enforce a bioactive conformation, enabling potent and specific interactions with protein targets.

This comparative guide demonstrates that:

  • SAR is transferable: Insights from the well-documented thiazole-carboxamide series can guide the exploration of novel analogs.

  • The ortho-substituent is a key modulation point: Replacing the methyl group with an isopropylthio group is a logical next step for exploring new chemical space. This modification is predicted to increase lipophilicity and introduce a potential metabolic soft spot, both of which must be carefully evaluated.

  • Standardized protocols are essential: The use of validated synthetic and analytical protocols, such as the amide coupling and microsomal stability assays detailed here, is critical for generating reliable and comparable data.

Future work should focus on the synthesis and direct comparison of isopropylthio-containing analogs within established potent scaffolds. These studies should systematically evaluate the impact on target affinity, selectivity, and the full ADME profile to determine if this modification can lead to the discovery of next-generation therapeutics.

References

  • PrepChem.com. Synthesis of 2-chloro-6-isopropyl aniline. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Clinical Pharmacology Review for NDA 22-307, Prasugrel. Available at: [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. Available at: [Link]

  • MDPI. Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-Cancer Drug Dacarbazine in Rats. Available at: [Link]

  • Adachi, K., et al. (1995). DESIGN, SYNTHESIS, AND STRUCTURE-ACTIVITY RELATIONSHIPS OF 2-SUBSTITUTED-2-AMIN0-1,3-PROPANEDIOLS: DISCOVERY OF A NOVEL IMMUNOSUPPRESSANT, FTY720. Bioorganic & Medicinal Chemistry Letters, 5(8), 853-856. Available at: [Link]

  • ARKIVOC. Topiramate heterocyclic analogues: synthesis and spectroscopic characterization. Available at: [Link]

  • RSC Publishing. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. Available at: [Link]

  • MDPI. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Available at: [Link]

  • Google Patents. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
  • SID.ir. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Available at: [Link]

  • Wiley Online Library. Clinical pharmacokinetics and pharmacodynamics of venetoclax, a selective B‐cell lymphoma‐2 inhibitor. Available at: [Link]

  • Semantic Scholar. Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N -diaryl/dialkyl amino methyl)-imidazo[1,2-a]pyridine. Available at: [Link]

  • PubMed. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Available at: [Link]

  • Google Patents. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method.
  • PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Available at: [Link]

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Comparative

A Comparative Guide to the Reproducibility of (2-Chloro-6-(isopropylthio)phenyl)methanamine Synthesis Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction (2-Chloro-6-(isopropylthio)phenyl)methanamine is a key building block in medicinal chemistry, valued for its unique substitution pattern that a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-6-(isopropylthio)phenyl)methanamine is a key building block in medicinal chemistry, valued for its unique substitution pattern that allows for the exploration of novel chemical space in drug discovery. The presence of a chloro group, a sterically hindering isopropylthio moiety, and a reactive primary amine function makes its synthesis non-trivial. Reproducibility of synthetic protocols is paramount for consistent production and reliable downstream applications. This guide compares two primary synthetic pathways, focusing on the critical steps of nucleophilic aromatic substitution and reductive amination.

Synthetic Strategy Overview

The most common and logical approach to synthesizing (2-Chloro-6-(isopropylthio)phenyl)methanamine involves a two-stage process. The first stage establishes the core aromatic structure by introducing the isopropylthio group onto a suitably substituted benzaldehyde precursor. The second stage converts the aldehyde functionality into the target primary amine.

dot

Caption: SNAr addition-elimination mechanism.

Stage 2: Reductive Amination

The resulting aldehyde is then converted to the primary amine. This transformation is commonly achieved through the formation of an imine with ammonia, followed by in-situ reduction. Sodium borohydride is a mild and selective reducing agent suitable for this purpose. [1][2]

Protocol 2: SNAr with Sodium Hydride followed by Catalytic Hydrogenation

This alternative protocol employs a stronger base for the deprotonation of the thiol and utilizes catalytic hydrogenation for the reductive amination step, a method often favored in process chemistry for its cleanliness and atom economy.

Stage 1: Nucleophilic Aromatic Substitution (SNAr) with NaH

The use of sodium hydride, a non-nucleophilic strong base, ensures the complete and irreversible formation of the thiolate anion, which can be advantageous for driving the reaction to completion, especially if the thiol is not fully deprotonated by weaker bases.

Stage 2: Catalytic Reductive Amination

Catalytic hydrogenation offers an alternative to metal hydride reagents. [3]This method involves the reaction of the aldehyde with ammonia in the presence of a metal catalyst (e.g., Palladium on carbon) under a hydrogen atmosphere. This approach avoids the generation of boron-containing waste streams.

Experimental Data Comparison

ParameterProtocol 1Protocol 2
Stage 1 Base Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)
Stage 2 Reducing Agent Sodium Borohydride (NaBH₄)H₂ / Palladium on Carbon (Pd/C)
Overall Yield (Typical) 75-85%80-90%
Purity (Pre-crystallization) ~95%>97%
Reaction Time (Total) 12-18 hours10-16 hours
Safety Considerations NaBH₄ reacts with water/acid.NaH is highly flammable. H₂ gas is explosive.
Scalability GoodExcellent
Waste Products Borate saltsMinimal (catalyst is recyclable)

Detailed Experimental Protocols

Protocol 1: Step-by-Step Methodology

Step 1: Synthesis of 2-Chloro-6-(isopropylthio)benzaldehyde

  • To a stirred solution of 2-chloro-6-fluorobenzaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Add 2-propanethiol (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Step 2: Synthesis of (2-Chloro-6-(isopropylthio)phenyl)methanamine

  • Dissolve the aldehyde from Step 1 (1.0 eq) in methanol.

  • Add ammonium chloride (5.0 eq) followed by a 28% aqueous ammonia solution until the pH is ~9.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. [4]6. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 6-8 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • The final product can be purified by crystallization or chromatography.

Protocol 2: Step-by-Step Methodology

Step 1: Synthesis of 2-Chloro-6-(isopropylthio)benzaldehyde

  • To a solution of 2-propanethiol (1.1 eq) in anhydrous THF at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise under an inert atmosphere.

  • Stir for 30 minutes at 0 °C.

  • Add a solution of 2-chloro-6-fluorobenzaldehyde (1.0 eq) in THF.

  • Allow the reaction to warm to room temperature and stir until completion (typically 3-5 hours).

  • Carefully quench the reaction by adding it to a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate, wash with brine, dry, and concentrate as described in Protocol 1.

Step 2: Synthesis of (2-Chloro-6-(isopropylthio)phenyl)methanamine

  • In a high-pressure reaction vessel, dissolve the aldehyde from Step 1 (1.0 eq) in methanol saturated with ammonia.

  • Add 5% Palladium on Carbon (Pd/C) catalyst (1-2 mol%).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

  • Heat the mixture to 40-50 °C with vigorous stirring.

  • Monitor the reaction by observing hydrogen uptake or by LC-MS analysis of aliquots.

  • Upon completion (typically 4-6 hours), cool the vessel, and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as needed.

Causality Behind Experimental Choices

  • Choice of Base in SNAr: Potassium carbonate is a mild and inexpensive base, making Protocol 1 suitable for general lab use. Sodium hydride (Protocol 2) offers more rapid and complete thiolate formation, which can improve reaction times and yields, a factor that is often critical in process development. [5]* Choice of Solvent: DMF and THF are excellent solvents for SNAr reactions due to their polar aprotic nature, which effectively solvates the cation of the base while not interfering with the nucleophile.

  • Reductive Amination Reagents: Sodium borohydride is a workhorse reducing agent that is easy to handle in a lab setting. However, for larger-scale synthesis, catalytic hydrogenation is often preferred as it is more atom-economical, the catalyst can be recycled, and the workup is simpler (filtration vs. quenching and extraction). [3][6]The choice between these methods often comes down to a balance of convenience, scale, and available equipment.

Conclusion and Recommendations

Both protocols presented are robust and reproducible methods for the synthesis of (2-Chloro-6-(isopropylthio)phenyl)methanamine.

  • Protocol 1 is well-suited for small-scale laboratory synthesis due to its use of readily available and easily handled reagents. The main challenges are ensuring the complete removal of DMF and managing the aqueous workup of the borohydride reduction.

  • Protocol 2 is generally more efficient and scalable, making it a preferred choice for process development and larger-scale production. The primary considerations are the safe handling of sodium hydride and hydrogen gas, which requires specialized equipment.

The selection of a specific protocol should be guided by the intended scale of the synthesis, available laboratory infrastructure, and cost considerations. For initial research and discovery efforts, the simplicity of Protocol 1 is often advantageous. For scale-up and manufacturing, the efficiency and cleaner profile of Protocol 2 present a compelling case.

References

  • Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts a. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Direct Amidation of Tertiary N-Benzylamines. (2026, January 15). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. (2020, January 6). Journal of the American Chemical Society. Retrieved March 27, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved March 27, 2026, from [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 14). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h... (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. (2025, October 24). PMC. Retrieved March 27, 2026, from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 27, 2026, from [Link]

  • Access to Axially Chiral Biaryl Benzylamines via Ancestral Enzyme-Enabled Reductive Amination Desymmetrization. (2025, January 11). ACS Catalysis. Retrieved March 27, 2026, from [Link]

  • (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024, July 22). ResearchGate. Retrieved March 27, 2026, from [Link]

  • New Method for the Benzylation of Hindered Sugar Hydroxyls. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved March 27, 2026, from [Link]

  • Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. (2022, June 14). ACS Omega. Retrieved March 27, 2026, from [Link]

  • Autonomous Multistep Organic Synthesis in a Single Isothermal Solution Mediated by a DNA Walker. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]

  • Method for preparing 2-chloro-6-fluorobenzaldehyde. (2000, September 25). Google Patents.
  • 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

  • Multistep synthesis of amides from alcohols and amines in continuous flow microreactor systems using oxygen and urea hydrogen peroxide as oxidants. (n.d.). Green Chemistry (RSC Publishing). Retrieved March 27, 2026, from [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024, April 29). JOCPR. Retrieved March 27, 2026, from [Link]

  • On-DNA Reductive Amination and Alkylation. (n.d.). Springer Nature Experiments. Retrieved March 27, 2026, from [Link]

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Validation

A Comparative Guide to the Spectroscopic Validation of (2-Chloro-6-(isopropylthio)phenyl)methanamine Purity

Introduction: The Imperative of Purity in Pharmaceutical Intermediates (2-Chloro-6-(isopropylthio)phenyl)methanamine is a crucial molecular building block in the synthesis of various active pharmaceutical ingredients (AP...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

(2-Chloro-6-(isopropylthio)phenyl)methanamine is a crucial molecular building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any component destined for therapeutic use, its chemical purity is not merely a quality metric but a fundamental pillar of safety and efficacy in the final drug product. The presence of unwanted chemicals, even in trace amounts, can significantly impact the stability, therapeutic window, and safety profile of an API.[1] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the identification and quantification of impurities, making robust analytical validation a mandatory step in drug development and manufacturing.[1]

This guide provides an in-depth comparison of key spectroscopic techniques for the purity validation of (2-Chloro-6-(isopropylthio)phenyl)methanamine. We will move beyond simple procedural descriptions to explore the underlying principles, explain the rationale behind experimental choices, and present a synergistic workflow for comprehensive and trustworthy purity assessment.

The Analytical Challenge: Profiling Potential Impurities

A robust purity validation strategy begins with understanding the potential impurity landscape. For (2-Chloro-6-(isopropylthio)phenyl)methanamine, impurities can originate from several sources:

  • Process-Related Impurities: Unreacted starting materials, intermediates, and by-products from the synthetic route.[2] For instance, the synthesis may involve precursors like 2-chloro-6-isopropylaniline, and incomplete reactions could leave these present in the final product.[3]

  • Degradation Products: Impurities formed during manufacturing or storage due to factors like heat, light, or interaction with excipients.[2][4]

  • Residual Solvents: Organic solvents used during synthesis and purification that are not completely removed.[2]

  • Inorganic Impurities: Residual catalysts or reagents used in the manufacturing process.[2][5]

The structural diversity of these potential impurities necessitates the use of highly specific and sensitive analytical techniques for their detection and characterization.

A Comparative Analysis of Spectroscopic Techniques

Spectroscopic methods are indispensable for structural elucidation and impurity identification.[2] We will compare three cornerstone techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and can be used for absolute quantification without the need for reference standards for every analyte.[6]

  • Expertise & Causality: For a molecule like (2-Chloro-6-(isopropylthio)phenyl)methanamine, ¹H NMR is invaluable. The distinct chemical environments of the aromatic protons, the benzylic CH₂, the isopropyl CH, and the isopropyl CH₃ groups will produce a unique spectral fingerprint. The integration of these signals is directly proportional to the number of protons, allowing for a highly accurate molar ratio determination between the main compound and any proton-containing impurities. Quantitative NMR (qNMR) is considered a primary ratio measurement method, making it highly suitable for traceable purity assessments.[7]

  • Trustworthiness & Self-Validation: The qNMR method is inherently self-validating when performed correctly. By adding a certified internal standard of known purity and weight to a precisely weighed sample, one can determine the absolute purity of the analyte.[7][8] The choice of internal standard is critical; it must be stable, have a simple spectrum with signals that do not overlap with the analyte, and be accurately weighed.

Parameter Nuclear Magnetic Resonance (NMR)
Principle Exploits the magnetic properties of atomic nuclei to provide detailed structural and quantitative information.[6]
Primary Use Structural elucidation, absolute and relative quantification (qNMR), identification of major impurities.[6][9]
Strengths - Provides unambiguous structural information.[2] - Primary method for absolute quantification without analyte-specific standards.[6][7] - Non-destructive. - Highly reproducible.[9]
Limitations - Relatively low sensitivity compared to MS. - Not ideal for non-proton-containing impurities. - Can be affected by sample matrix and solvent selection.
Mass Spectrometry (MS): Unrivaled Sensitivity for Trace Impurity Detection

Mass spectrometry is a powerhouse for identifying and quantifying impurities, offering exceptional sensitivity and specificity, particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).[2]

  • Expertise & Causality: For impurity profiling, hyphenated techniques like LC-MS and GC-MS are the methods of choice.[2] An LC-MS/MS system can separate the target compound from its impurities and then fragment them to obtain structural information, which is crucial for identifying unknown compounds.[10][11] High-Resolution Mass Spectrometry (HRMS) is particularly advantageous as it provides highly accurate mass measurements, enabling the determination of the elemental composition of an unknown impurity, thereby significantly narrowing down the possibilities for its identity.[10][11]

  • Trustworthiness & Self-Validation: The validation of MS-based methods involves demonstrating specificity, linearity, accuracy, precision, and sensitivity. For quantitative analysis, the use of appropriate internal standards is crucial. The system's performance is continuously monitored through system suitability tests, ensuring that the separation and detection are consistent and reliable throughout the analytical run.

Parameter Mass Spectrometry (MS)
Principle Measures the mass-to-charge ratio of ions to identify and quantify molecules.
Primary Use Detection and quantification of trace-level impurities, structural elucidation of unknowns (especially with MS/MS).[2][10]
Strengths - Extremely high sensitivity (sub-ppm levels).[1][10] - High specificity, especially with tandem MS (MS/MS).[2] - Provides molecular weight and elemental composition (HRMS).[11] - Ideal for complex mixtures when coupled with chromatography (LC-MS, GC-MS).[1][2]
Limitations - Destructive technique. - Quantification typically requires impurity-specific reference standards. - Ionization suppression/enhancement can affect accuracy.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Fingerprint for Functional Group Analysis

FTIR spectroscopy is a rapid and simple technique that identifies functional groups within a molecule by measuring its absorption of infrared radiation.[12]

  • Expertise & Causality: For (2-Chloro-6-(isopropylthio)phenyl)methanamine, the FTIR spectrum will show characteristic absorption bands. As a primary amine, it should exhibit two N-H stretching bands in the 3400-3250 cm⁻¹ region.[13][14] The presence of a single, weaker band in this region could indicate a secondary amine impurity.[15] Other key absorptions would include C-H stretches for the aromatic and isopropyl groups (~3000 cm⁻¹) and C-N stretching (~1335-1250 cm⁻¹ for aromatic amines).[13][14] While excellent for confirming the presence of these key functional groups, FTIR is not well-suited for quantifying low-level impurities in a complex mixture, as the absorption bands of minor components are often masked by those of the main compound.

  • Trustworthiness & Self-Validation: The reliability of FTIR comes from its use as an identity test. By comparing the spectrum of a sample to that of a well-characterized reference standard, one can quickly confirm the material's identity. The instrument's performance is verified using polystyrene film standards.

Parameter Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Measures the absorption of infrared radiation by the sample, which corresponds to molecular vibrations of functional groups.[12]
Primary Use Rapid identification of functional groups, confirmation of compound identity (fingerprinting).[12]
Strengths - Fast and easy to operate. - Non-destructive. - Provides a unique "fingerprint" for a molecule.[12] - Can distinguish between primary, secondary, and tertiary amines.[15]
Limitations - Low sensitivity for minor components. - Not suitable for quantification of impurities in a mixture. - Complex spectra can be difficult to interpret fully.

A Synergistic Workflow for Comprehensive Purity Validation

No single technique can provide all the necessary information for a complete purity profile. A robust, self-validating workflow leverages the strengths of multiple spectroscopic methods in a logical sequence.

G cluster_0 Purity Validation Workflow A Sample Batch of (2-Chloro-6-(isopropylthio)phenyl)methanamine B FTIR Spectroscopy A->B C Identity Confirmed? B->C D ¹H and ¹³C NMR Spectroscopy C->D Yes K Investigate & Remediate C->K No E Structure Confirmed & Purity > 99%? D->E F LC-HRMS / GC-MS E->F Yes E->K No G Detect & Identify Trace Impurities F->G H Quantitative NMR (qNMR) G->H I Absolute Purity Assay H->I J Release Batch I->J

Caption: A comprehensive workflow for purity validation.

This workflow begins with a rapid FTIR scan for identity confirmation. NMR is then used for definitive structural confirmation and an initial purity assessment. High-sensitivity LC-MS or GC-MS is employed to detect and identify any trace impurities that may not be visible by NMR. Finally, qNMR provides a precise and accurate value for the absolute purity of the batch.

Detailed Experimental Protocols

The following protocols are generalized and should be fully validated for specific applications and instrumentation.

Protocol 1: Quantitative ¹H NMR (qNMR) for Absolute Purity Assay
  • Preparation of Internal Standard (IS) Stock: Accurately weigh ~20 mg of a certified internal standard (e.g., maleic acid) into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable deuterated solvent (e.g., DMSO-d₆).

  • Sample Preparation: Accurately weigh ~15 mg of (2-Chloro-6-(isopropylthio)phenyl)methanamine into an NMR tube.

  • Addition of IS: Using a calibrated pipette, add exactly 500 µL of the IS stock solution to the NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a >400 MHz spectrometer.

    • Causality: Set a long relaxation delay (d1) of at least 30-60 seconds. This is critical to ensure that all protons have fully relaxed between pulses, which is essential for accurate integration and, therefore, accurate quantification.[16]

    • Use a 90° pulse and acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • Data Processing & Calculation:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, which relates the integrals, number of protons, molecular weights, and masses of the analyte and the internal standard.[8]

Protocol 2: Impurity Profiling by LC-MS/MS
  • Instrumentation: Use an HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).[1][17]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is typically used for good separation and ionization.

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the initial mobile phase composition.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for the amine functionality.

    • Acquisition Mode: Perform a full scan to detect all ions, followed by data-dependent MS/MS scans on the most abundant ions to obtain fragmentation data for structural elucidation.

  • Data Analysis: Use software to detect peaks, identify potential impurities by comparing their mass spectra to the parent compound, and propose structures based on accurate mass and fragmentation patterns.[1]

Conclusion: An Integrated Approach to Ensure Quality

The spectroscopic validation of (2-Chloro-6-(isopropylthio)phenyl)methanamine purity is a multi-faceted task that demands a strategic and integrated analytical approach. While FTIR provides a rapid and effective identity check, it lacks the sensitivity and quantitative power for comprehensive purity assessment. Mass spectrometry, particularly when coupled with chromatography, offers unparalleled sensitivity for the detection and identification of trace-level impurities. However, for unambiguous structural confirmation and accurate, standard-free quantification, NMR spectroscopy remains the definitive tool.

By combining these techniques in a logical workflow, researchers and drug development professionals can build a comprehensive and trustworthy purity profile, ensuring that this critical intermediate meets the stringent quality and safety standards required for pharmaceutical use.

References

  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project.
  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services.
  • Gao, J., et al. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of the American Society for Mass Spectrometry.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from University of Colorado Boulder website.
  • Purity-IQ. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy.
  • AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • PubMed. (2000, October 15). [Influence of solvents on IR spectrum of aromatic amines].
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • The Chemistry Notes. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • Creative Biostructure. (2025, May 5). How NMR Enhances Chemical Analysis Accuracy?.
  • Possolo, A., et al. (n.d.).
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • Royal Society of Chemistry. (n.d.). {Supplementary Data}.
  • University of Ottawa. (2017, November). Quantitative NMR Spectroscopy.
  • Pauli, G. F., et al. (2005, November 15). Proton nuclear magnetic resonance spectroscopy (NMR) methods for determining the purity of reference drug standards and illicit forensic drug seizures. PubMed.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Pharmaspire.
  • Hu, G., et al. (2026, March 23). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Spectroscopy Online.
  • BenchChem. (n.d.). A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment.
  • Atre, P. (2024, September 15). An Overview of Risk Assessment of Nitrosamine Impurities in Pharmaceutical Drug Products. American Pharmaceutical Review.
  • International Journal of Pharmaceutical Sciences. (2025, December 13).
  • Asian Journal of Pharmaceutical Sciences. (2025, September 11). Emerging Concerns of Nitrosamine Impurities in Drug Perspectives.
  • International Journal of Pharmaceutical Research and Applications. (2020, November 10). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Spectroscopy Online. (n.d.). Analytical Method Validation.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-6-isopropyl aniline.
  • AiFChem. (2025, October 21). 1250604-42-2 | (2-Chloro-6-(isopropylthio)phenyl)methanamine.
  • LGC Standards. (2026, March 19). Certificate of Analysis.
  • Acta Crystallographica Section E. (n.d.). 2-Chloro-N-isopropyl-N-phenylacetamide. PMC.
  • Jusko, P., et al. (2026, January 28). Spectroscopic Detection and Characterization of Cyanooxomethylium, NCCO + . arXiv.

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Safety & Regulatory Compliance

Safety

(2-Chloro-6-(isopropylthio)phenyl)methanamine proper disposal procedures

Operational Guide: Handling and Disposal of (2-Chloro-6-(isopropylthio)phenyl)methanamine Introduction (2-Chloro-6-(isopropylthio)phenyl)methanamine is a highly specialized, polyfunctional organic building block utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Handling and Disposal of (2-Chloro-6-(isopropylthio)phenyl)methanamine

Introduction

(2-Chloro-6-(isopropylthio)phenyl)methanamine is a highly specialized, polyfunctional organic building block utilized in advanced drug development. Because it contains three distinct, environmentally sensitive moieties—a basic methanamine, a lipophilic isopropylthio ether, and a halogenated aromatic ring—it requires stringent, multi-tiered disposal protocols. Standard organic waste procedures are legally non-compliant and pose severe safety risks. This guide provides the mechanistic reasoning and validated operational steps required to safely manage and dispose of this compound.

Chemical Hazard Profile & Causality

Understanding the molecular structure is critical for predicting incompatibilities and dictating appropriate disposal routes.

Structural MoietyChemical BehaviorOperational ConsequenceDisposal Requirement
Methanamine (-CH2NH2) Mildly basic; acts as a nucleophile.Reacts exothermically with strong acids, risking volatilization of the compound[1].Do not mix with acidic waste streams; store away from oxidizers.
Isopropylthio (-S-iPr) Susceptible to oxidation; odorous.Can form toxic sulfur oxides (SOx) upon uncontrolled combustion.Requires incineration with alkaline scrubbing systems.
Chlorophenyl (-Ar-Cl) Halogenated aromatic.High risk of forming polychlorinated dibenzodioxins (PCDDs) if burned at low temperatures.Mandatory routing to Halogenated Organic Waste stream[2].

Regulatory Classification

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this compound and its solvent solutions must be classified as hazardous waste[3]. Due to the presence of the chlorophenyl group, it falls strictly under the purview of halogenated waste regulations. If it is mixed with spent halogenated solvents (e.g., dichloromethane during extraction), the resulting mixture carries specific EPA F-codes (such as F002) and must be manifested accordingly[2].

Step-by-Step Disposal Methodology

Protocol: Routine Laboratory Waste Segregation Causality: Segregating halogenated from non-halogenated waste reduces disposal costs, complies with EPA mandates, and prevents the accidental synthesis of reactive byproducts in the waste carboy.

  • Compatibility Verification: Ensure the target waste container is designated strictly for Halogenated Organic Waste.

    • Validation Check: Before adding the chemical to a mixed waste carboy, test the pH of the existing waste mixture using indicator strips. The pH should be neutral to slightly basic (pH 7-9). Do not add this amine to highly acidic waste, as the resulting exothermic neutralization can cause the container to over-pressurize[1].

  • Containerization: Transfer the chemical (or its reaction filtrate) into a high-density polyethylene (HDPE) or PTFE-lined container. Avoid standard metal cans, as trace amines and chlorides can induce pitting corrosion over time.

  • Labeling: Affix a hazardous waste tag immediately. The label must explicitly list: "(2-Chloro-6-(isopropylthio)phenyl)methanamine", "Halogenated", "Toxic", and "Amine".

  • Satellite Accumulation Area (SAA) Storage: Place the sealed container in secondary containment within a designated SAA. Federal regulations mandate that SAAs accumulate no more than 55 gallons of hazardous waste before triggering a mandatory 3-day removal window[4].

Spill Response & Decontamination Workflow

Protocol: Managing Accidental Release Causality: Amines can technically be neutralized by acids, but doing so directly on a spill generates rapid heat, volatilizing the toxic thioether component into the breathing zone. Therefore, physical absorption is prioritized over chemical neutralization[5].

  • Isolate & PPE: Evacuate non-essential personnel. Don a NIOSH-approved respirator (organic vapor cartridge), chemical-resistant splash goggles, and heavy-duty nitrile gloves.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth, dry sand, or vermiculite). Do not use sawdust, as amines and organics can form combustible mixtures.

  • Absorption & Collection: Sweep the absorbed mixture using non-sparking tools. Place the saturated absorbent into a sealable hazardous waste bucket.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water, followed by a wipe-down with a compatible solvent (e.g., isopropanol). Collect all rinsate and wipes as hazardous waste.

  • Validation Check: Use a photoionization detector (PID) to confirm the absence of residual organic vapors above the spill site before removing PPE and reopening the area.

SpillResponse Spill Spill Identified: (2-Chloro-6-(isopropylthio)phenyl)methanamine PPE Don PPE (Respirator, Nitrile Gloves) Spill->PPE Contain Contain Spill (Inert Absorbent / Sand) PPE->Contain Neutralize Do NOT Neutralize with Acid (Exothermic Hazard) Contain->Neutralize Collect Collect in Compatible HDPE Container Contain->Collect Label Label as: Halogenated Organic Waste Collect->Label SAA Transfer to Satellite Accumulation Area (SAA) Label->SAA

Workflow for spill containment and waste routing of halogenated amine derivatives.

Environmental Fate and Thermal Destruction

Once collected by Environmental Health and Safety (EHS), the ultimate disposal route for (2-Chloro-6-(isopropylthio)phenyl)methanamine is high-temperature commercial incineration.

Causality: According to EPA 40 CFR Part 264 Subpart O, incinerators processing halogenated and sulfur-containing wastes must operate at temperatures exceeding 1100°C (2012°F) with a minimum 2-second residence time[6]. This extreme thermal environment is necessary to cleave the strong aryl-chloride bond and prevent the recombination of radicals into highly toxic dioxins and furans. The combustion of the thioether and methanamine groups generates SOx, NOx, and HCl gases, which are subsequently neutralized in a multi-stage scrubber system to yield harmless environmental effluents (e.g., NaCl, Na2SO4) and nitrogen gas[7].

IncinerationPathway Molecule Halogenated Thioether Amine Combustion (>1100°C) Amine Methanamine Group (Oxidation) Molecule->Amine Thio Isopropylthio Group (Oxidation) Molecule->Thio Chloro Chlorophenyl Group (Thermal Cleavage) Molecule->Chloro NOx NOx Gases Amine->NOx SOx SOx Gases Thio->SOx HCl HCl Gas / Radicals Chloro->HCl Scrubber1 Ammonia/Urea SNCR Reduction NOx->Scrubber1 Scrubber2 Alkaline Scrubber (NaOH/Ca(OH)2) SOx->Scrubber2 HCl->Scrubber2 N2 N2 + H2O Scrubber1->N2 Salts Na2SO4 + NaCl (Safe Effluent) Scrubber2->Salts

Thermal destruction pathway and scrubber neutralization for halogenated thioether amines.

References

  • Lafayette College Environmental Health and Safety. (n.d.). Hazardous Waste Management Plan. Retrieved from[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from[Link]

  • U.S. Environmental Protection Agency. (2023). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. Retrieved from[Link]

  • U.S. Environmental Protection Agency. (2025). Hazardous Waste Management Facilities and Units (40 CFR Part 264 Subpart O - Incinerators). Retrieved from[Link]

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